Product packaging for Tuvatexib(Cat. No.:CAS No. 2055404-90-3)

Tuvatexib

Cat. No.: B611512
CAS No.: 2055404-90-3
M. Wt: 337.4 g/mol
InChI Key: AFOGJOMDCIQZNM-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tuvatexib (CAS 2055404-90-3), also known as VDA-1102, is a potent and selective small molecule dual modulator of the mitochondrial voltage-dependent anion channel (VDAC) and Hexokinase 2 (HK2) interaction. Its primary mechanism of action involves the selective dissociation of HK2 from VDAC1, a key complex in cancer cell metabolism, without affecting the VDAC1/HK1 complex prevalent in normal cells. This targeted action disrupts glycolysis and triggers apoptosis in cancer cells, positioning this compound as a promising candidate for investigating targeted cancer therapeutics that exploit metabolic vulnerabilities, particularly in solid tumors. In preclinical research, this compound has demonstrated dose-dependent reduction of mitochondrial-bound HK2 levels, leading to decreased glycolysis and induction of apoptosis in human cancer cell lines. The compound has advanced to Phase II clinical trials for cutaneous T-cell lymphoma (CTCL) and actinic keratosis, a precancerous skin condition. Research formulations include both topical applications for dermatological conditions and subcutaneous administration for systemic investigation in various solid tumor models. This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO3 B611512 Tuvatexib CAS No. 2055404-90-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2055404-90-3

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

quinolin-8-yl 2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate

InChI

InChI=1S/C21H23NO3/c1-2-3-4-9-17-16(11-12-18(17)23)14-20(24)25-19-10-5-7-15-8-6-13-22-21(15)19/h3-8,10,13,16-17H,2,9,11-12,14H2,1H3/b4-3-

InChI Key

AFOGJOMDCIQZNM-ARJAWSKDSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tuvatexib

Origin of Product

United States

Foundational & Exploratory

Tuvatexib's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuvatexib (formerly VDA-1102) is an investigational first-in-class small molecule that represents a novel therapeutic approach in oncology. It functions as a dual modulator of Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel (VDAC), disrupting their interaction at the mitochondrial membrane. This targeted disruption selectively induces apoptosis in cancer cells, which overexpress HK2, while sparing normal tissues. Furthermore, this compound exhibits a bi-functional mechanism by activating an anti-tumor immune response through the NLRP3 inflammasome in macrophages. This guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action: Targeting the Warburg Effect and Evading Apoptosis

Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is heavily reliant on the enzyme Hexokinase 2 (HK2), which is often overexpressed in tumors and bound to the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane.[1][2] This HK2-VDAC association provides a dual advantage to cancer cells: it promotes a high glycolytic rate and inhibits apoptosis by preventing the release of pro-apoptotic factors from the mitochondria.[3]

This compound is designed to selectively disrupt this crucial HK2-VDAC interaction.[4][5] By detaching HK2 from the mitochondria, this compound initiates a cascade of events that counteracts the hallmarks of cancer:

  • Reversal of the Warburg Effect: The dissociation of HK2 from VDAC reduces the high glycolytic rate in cancer cells, thereby limiting their energy supply and biosynthetic capabilities.

  • Induction of Apoptosis: The uncoupling of HK2 from VDAC "reopens" the mitochondrial pore, leading to the release of pro-apoptotic proteins and the activation of the intrinsic apoptotic pathway. This process is marked by the cleavage and activation of executioner caspases, such as Caspase-3.

Bi-functional Anti-Cancer Activity: Engaging the Innate Immune System

Beyond its direct effects on cancer cell metabolism and survival, this compound has been shown to possess immunomodulatory properties. The detachment of HK2 from VDAC in tumor-associated macrophages (TAMs) acts as a trigger for the activation of the NLRP3 inflammasome. This activation leads to the secretion of pro-inflammatory cytokines, including IL-1β and IL-18, which contribute to a shift in the tumor microenvironment from an immunosuppressive (M2-like) to an anti-tumor (M1-like) phenotype. This reprogramming of TAMs enhances the recruitment and activity of cytotoxic T lymphocytes (CD4+ and CD8+ T cells) within the tumor, further contributing to cancer cell elimination.

Preclinical and Clinical Data

In Vitro Efficacy

Studies on the related compound VDA-1275, which shares the same mechanism of action as this compound, have demonstrated potent anti-proliferative effects across various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
H358Non-Small Cell Lung Cancer0.009
PC-3Prostate Cancer0.053
CT26Murine Colorectal Carcinoma0.049
MC38Murine Colon Adenocarcinoma0.133
In Vivo Efficacy

Topical application of this compound in a murine model of UVB-induced skin lesions resulted in a significant reduction in lesion number and area.

Animal ModelTreatmentOutcome
SKH-1 Mice (UVB-damaged skin)Topical this compound70% reduction in lesion number and area

In a syngeneic CT-26 colon cancer mouse model, the related compound VDA-1275 demonstrated significant tumor growth inhibition and prolonged survival.

Clinical Trial Data

This compound is currently being evaluated in Phase 2 clinical trials for Actinic Keratosis (AK) and Cutaneous T-Cell Lymphoma (CTCL).

IndicationPhaseKey Findings
Actinic KeratosisPhase 2b40% complete clearance rate and 80% lesion reduction rate.
Mycosis Fungoides (CTCL)Phase 2a (interim analysis)Objective Response Rate: 56%; Complete Response Rate: 22%; Partial Response Rate: 34%.

Signaling Pathways

This compound-Induced Apoptosis in Cancer Cells

The primary mechanism of this compound involves the disruption of the HK2-VDAC complex, leading to mitochondrial-mediated apoptosis.

G cluster_membrane Outer Mitochondrial Membrane cluster_downstream Apoptotic Cascade VDAC VDAC HK2 Hexokinase 2 VDAC->HK2 Binding Mito Mitochondrial Pore Opening VDAC->Mito Induces This compound This compound This compound->VDAC Disrupts Interaction Apoptosis Apoptosis Caspase3 Cleaved Caspase-3 Caspase3->Apoptosis ProCaspase3 Pro-Caspase-3 ProCaspase3->Caspase3 CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apoptosome->ProCaspase3 Activates

This compound-induced apoptotic signaling pathway.
This compound-Mediated Immune Activation

In parallel to its direct cytotoxic effects, this compound modulates the tumor microenvironment by activating an anti-tumor immune response in macrophages.

G cluster_macrophage Tumor-Associated Macrophage (TAM) TAM_VDAC VDAC TAM_HK2 Hexokinase 2 TAM_VDAC->TAM_HK2 Binding NLRP3 NLRP3 Inflammasome Activation TAM_VDAC->NLRP3 Induces Cytokines IL-1β, IL-18 Secretion NLRP3->Cytokines M1_Phenotype M1 Phenotype (Anti-tumor) T_Cell_Activation CD4+/CD8+ T-Cell Recruitment & Activation M1_Phenotype->T_Cell_Activation This compound This compound This compound->TAM_VDAC Disrupts Interaction Cytokines->M1_Phenotype

This compound-mediated immune activation pathway.

Experimental Protocols

The following are representative methodologies based on published preclinical studies of compounds with the same mechanism of action as this compound.

Cell Viability Assay (XTT)
  • Cell Seeding: Plate cancer cells (e.g., H358, PC-3, CT26, MC38) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

  • XTT Reagent Addition: Add XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Apoptosis Assay (Caspase-3/7 Activity)
  • Cell Treatment: Treat cancer cells with this compound at various concentrations for the desired time points.

  • Lysis: Lyse the cells and collect the supernatant.

  • Caspase-Glo® 3/7 Assay: Add Caspase-Glo® 3/7 reagent to the cell lysate and incubate at room temperature.

  • Luminescence Measurement: Measure luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the protein concentration of the lysate to determine the relative caspase-3/7 activity.

Western Blot Analysis
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, HK2, VDAC, β-actin).

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensities using image analysis software.

In Vivo Tumor Growth Inhibition Study
  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., CT-26) into the flank of syngeneic mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size.

  • Randomization and Treatment: Randomize mice into treatment and control groups and initiate treatment with this compound (e.g., via subcutaneous or topical administration) or vehicle control.

  • Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Survival Analysis: Monitor mice for signs of toxicity and euthanize when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the significance of tumor growth inhibition. Conduct survival analysis using Kaplan-Meier curves.

Experimental Workflow Diagram

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_immune Immunomodulation Studies Cell_Culture Cancer Cell Lines (e.g., H358, PC-3, CT26) XTT_Assay Cell Viability Assay (XTT) Determine IC50 Cell_Culture->XTT_Assay Apoptosis_Assay Caspase-3/7 Activity Assay Measure Apoptosis Induction Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis (Cleaved Caspase-3, HK2, VDAC) Cell_Culture->Western_Blot Animal_Model Syngeneic Mouse Model (e.g., CT-26) TGI_Study Tumor Growth Inhibition Study Animal_Model->TGI_Study FACS FACS Analysis of T-Cells Animal_Model->FACS Isolate Splenocytes/TILs Survival_Analysis Kaplan-Meier Survival Analysis TGI_Study->Survival_Analysis IHC Immunohistochemistry of Tumor Tissue TGI_Study->IHC Macrophage_Culture Macrophage Culture (e.g., BMDM, THP-1) NLRP3_Activation NLRP3 Inflammasome Activation Assay Macrophage_Culture->NLRP3_Activation Cytokine_Measurement Cytokine Secretion Analysis (IL-1β, IL-18) NLRP3_Activation->Cytokine_Measurement

Preclinical experimental workflow for this compound.

Conclusion

This compound presents a promising and innovative approach to cancer therapy by targeting the metabolic and survival dependencies of cancer cells through the disruption of the HK2-VDAC complex. Its dual mechanism of directly inducing apoptosis and simultaneously activating an anti-tumor immune response offers the potential for a potent and selective therapeutic strategy. The ongoing clinical trials will further elucidate the efficacy and safety of this compound in various cancer indications, potentially providing a new treatment paradigm for patients with high HK2-expressing tumors.

References

Tuvatexib and the Reversal of the Warburg Effect: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cell metabolism is characterized by a profound shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming, driven by the interaction between Hexokinase-2 (HK2) and the Voltage-Dependent Anion Channel (VDAC) on the mitochondrial membrane, provides a survival advantage to tumor cells. Tuvatexib (VDA-1102), a first-in-class small molecule developed by Vidac Pharma, is a selective modulator of this VDAC/HK2 complex. By disrupting this interaction, this compound aims to reverse the Warburg effect, thereby inducing apoptosis in malignant cells while sparing healthy tissue. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its clinical development, and the broader context of its role in targeting cancer metabolism. While specific quantitative preclinical data on metabolic flux changes induced by this compound are not yet publicly available, this paper synthesizes the current understanding of its mechanism and clinical progress.

Introduction: The Warburg Effect as a Therapeutic Target

The Warburg effect describes the observation that cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1] This metabolic phenotype is a hallmark of many cancers and is associated with tumor progression, metastasis, and resistance to therapy.[1] The enzyme Hexokinase-2 (HK2) is a key driver of this process. In cancer cells, HK2 is often overexpressed and localizes to the outer mitochondrial membrane, where it binds to the Voltage-Dependent Anion Channel (VDAC).[2] This interaction provides HK2 with preferential access to mitochondrial ATP, enhancing the glycolytic rate and, crucially, inhibiting the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[2]

This compound (also known as VDA-1102) and its second-generation analogue, VDA-1275, are novel chemical entities designed to allosterically modulate and disrupt the VDAC/HK2 complex.[3] This disruption is hypothesized to reverse the Warburg effect, leading to a decrease in glycolysis, reactivation of mitochondrial apoptosis, and a shift in the tumor microenvironment from immunosuppressive to pro-inflammatory.

Mechanism of Action of this compound

This compound's primary mechanism of action is the selective disruption of the interaction between HK2 and VDAC1 at the mitochondrial outer membrane. This "detachment" has a dual anti-cancer effect:

  • Metabolic Reprogramming: By displacing HK2 from the mitochondria, this compound is proposed to reduce the efficiency of glycolysis in cancer cells. This leads to a decrease in lactate production, a hallmark of the Warburg effect. The normalization of cellular metabolism is intended to make cancer cells more susceptible to both chemotherapy and immunotherapy.

  • Induction of Apoptosis: The binding of HK2 to VDAC prevents the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of pro-apoptotic factors like cytochrome c. By detaching HK2, this compound is believed to restore the pro-apoptotic function of VDAC, leading to programmed cell death specifically in cancer cells that overexpress HK2.

The proposed signaling pathway is illustrated below.

G cluster_0 Cancer Cell Mitochondrion cluster_1 This compound-Treated Cancer Cell VDAC VDAC1 HK2 Hexokinase-2 (HK2) VDAC->HK2 Binding CytochromeC Cytochrome C (retained) Apoptosis Apoptosis Blocked HK2->Apoptosis Inhibits This compound This compound (VDA-1102) This compound->VDAC Disrupts VDAC1/HK2 Interaction VDAC_T VDAC1 CytochromeC_T Cytochrome C (released) VDAC_T->CytochromeC_T Pore Opening HK2_T Detached HK2 Glycolysis Glycolysis Rate Reduced HK2_T->Glycolysis Leads to Apoptosis_T Apoptosis Induced CytochromeC_T->Apoptosis_T Triggers

Caption: Proposed mechanism of this compound action.

Preclinical and Clinical Development

This compound is currently in Phase II clinical trials for dermatological indications, including Actinic Keratosis (AK) and Cutaneous T-Cell Lymphoma (CTCL). The second-generation compound, VDA-1275, is in preclinical development for solid tumors.

Quantitative Data from Clinical Trials

While specific data on metabolic markers from preclinical studies are not yet available in peer-reviewed literature, results from clinical trials in dermatology provide evidence of this compound's efficacy.

Indication Trial Phase Key Findings Reference
Actinic Keratosis (AK)Phase IIb (NCT03538951)Post-hoc analysis showed a 40% complete clearance of lesions and an 80% overall reduction in lesion count. Higher sensitivity was observed in patients with more advanced AK.
Actinic Keratosis (AK)Phase IIaStatistically significant reduction in total AK lesions vs. placebo for subjects treated on the face (p=0.023), with a 50% median reduction.
Cutaneous T-Cell Lymphoma (CTCL)Phase IIa (Interim)56% objective response rate (ORR) with 22% of patients achieving complete responses within 8-12 weeks.
Experimental Protocols (Illustrative)

Detailed experimental protocols for this compound are proprietary. However, standard methodologies to assess the reversal of the Warburg effect would typically include the following:

  • Cell Lines: A panel of cancer cell lines with known high HK2 expression (e.g., breast, colon, lung carcinoma lines) and corresponding normal cell lines as controls.

  • Seahorse XF Analysis: This is a standard assay to measure two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. A successful reversal of the Warburg effect by this compound would be expected to show a decrease in ECAR and an increase in OCR.

  • Lactate Production Assay: Measurement of lactate concentration in the cell culture medium using commercially available kits. A decrease in lactate secretion would indicate a shift away from aerobic glycolysis.

  • Glucose Uptake Assay: Using a fluorescent glucose analog (e.g., 2-NBDG) to quantify glucose uptake by cancer cells via flow cytometry or fluorescence microscopy. A reduction in glucose uptake would be consistent with the inhibition of glycolysis.

  • VDAC/HK2 Co-immunoprecipitation: To confirm the disruption of the VDAC/HK2 interaction, cell lysates would be subjected to immunoprecipitation with an anti-VDAC1 antibody, followed by Western blotting for HK2. A decrease in the amount of co-precipitated HK2 in this compound-treated cells would provide direct evidence of target engagement.

The logical workflow for such preclinical validation is depicted in the following diagram.

G cluster_assays Metabolic & Mechanistic Assays cluster_endpoints Expected Outcomes start Cancer Cell Lines (High HK2 Expression) treatment Treat with this compound (Varying Concentrations) start->treatment seahorse Seahorse XF Assay (OCR / ECAR) treatment->seahorse lactate Lactate Production Assay treatment->lactate glucose Glucose Uptake Assay treatment->glucose coip Co-Immunoprecipitation (VDAC1-HK2) treatment->coip apoptosis Apoptosis Assays (e.g., Annexin V) treatment->apoptosis ocr_ecar_result ↓ ECAR (Glycolysis) ↑ OCR (Mito. Resp.) seahorse->ocr_ecar_result lactate_result ↓ Lactate Secretion lactate->lactate_result glucose_result ↓ Glucose Uptake glucose->glucose_result coip_result ↓ VDAC1-HK2 Interaction coip->coip_result apoptosis_result ↑ Apoptosis apoptosis->apoptosis_result

Caption: Illustrative workflow for preclinical validation.

The Role of STAT3 in Cancer Metabolism

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of cancers and plays a pivotal role in promoting proliferation, survival, and immune evasion. Emerging evidence indicates that STAT3 is also a key regulator of cancer cell metabolism.

Persistent STAT3 activation has been shown to promote aerobic glycolysis by upregulating the expression of key glycolytic enzymes and transporters, including HK2 and GLUT1. Therefore, the STAT3 signaling pathway is a critical upstream regulator that contributes to the establishment and maintenance of the Warburg phenotype.

While direct evidence linking this compound's action to the STAT3 pathway has not been published, it is plausible that by reversing the metabolic shift maintained by the VDAC/HK2 complex, this compound could indirectly modulate STAT3 activity or its downstream effects. The acidic tumor microenvironment, rich in lactate, is known to promote STAT3 activation. By reducing lactate production, this compound could potentially disrupt this feedback loop, further contributing to the normalization of the tumor microenvironment and a reduction in pro-oncogenic signaling.

The general signaling cascade of STAT3 in promoting cancer metabolism is shown below.

G cluster_genes Target Gene Transcription cytokine Cytokines (e.g., IL-6) Growth Factors receptor Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates (Y705) pstat3 p-STAT3 (Dimer) stat3->pstat3 nucleus Nucleus pstat3->nucleus Translocates to hk2 ↑ HK2 nucleus->hk2 glut1 ↑ GLUT1 nucleus->glut1 proliferation ↑ Proliferation (e.g., c-Myc, Cyclin D1) nucleus->proliferation survival ↑ Survival (e.g., Bcl-2, Mcl-1) nucleus->survival warburg Warburg Effect hk2->warburg glut1->warburg

Caption: STAT3 signaling pathway in cancer metabolism.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy that targets a fundamental metabolic vulnerability of cancer cells. Its mechanism of disrupting the VDAC/HK2 complex to reverse the Warburg effect and induce apoptosis is a promising approach for a variety of malignancies. While clinical data in onco-dermatology are encouraging, the publication of detailed preclinical studies quantifying its effects on cellular metabolism (OCR, ECAR, lactate production) is eagerly awaited. Such data will be crucial to fully understand the therapeutic potential of this compound and to guide its development as a monotherapy and in combination with other anti-cancer agents. Further research is also warranted to elucidate the potential interplay between this compound's metabolic reprogramming effects and key oncogenic signaling pathways such as STAT3.

References

Tuvatexib: A Technical Guide to its Role in Modulating Cancer Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuvatexib (VDA-1102) is an investigational first-in-class small molecule that modulates cancer metabolism by targeting the interaction between Voltage-Dependent Anion Channel 1 (VDAC1) and Hexokinase 2 (HK2). By disrupting this interaction, this compound selectively induces apoptosis in cancer cells and reverses the Warburg effect, a hallmark of cancer metabolism. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data. It includes detailed experimental protocols for key assays and visualizes the underlying signaling pathways and experimental workflows.

Introduction: Targeting the Warburg Effect

Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This phenomenon, known as the "Warburg effect," provides cancer cells with a growth advantage by supplying them with the necessary energy and building blocks for rapid proliferation. A key player in this metabolic reprogramming is the enzyme Hexokinase 2 (HK2), which is often overexpressed in cancer cells and binds to the VDAC1 on the outer mitochondrial membrane. This binding gives HK2 preferential access to mitochondrial ATP and inhibits apoptosis.

This compound is a novel therapeutic agent designed to specifically disrupt the VDAC1-HK2 interaction. This targeted approach aims to restore normal metabolic processes and trigger programmed cell death in malignant cells, while sparing healthy tissues.

Mechanism of Action

This compound's primary mechanism of action is the allosteric modulation of the VDAC1-HK2 complex. By binding to this complex, this compound induces a conformational change that leads to the dissociation of HK2 from the mitochondrial membrane. This detachment has two major consequences for cancer cells:

  • Reversal of the Warburg Effect: The dissociation of HK2 from VDAC1 disrupts the efficient channeling of mitochondrial ATP to glycolysis. This leads to a reduction in the rate of aerobic glycolysis, thereby counteracting the Warburg effect.

  • Induction of Apoptosis: The binding of HK2 to VDAC1 is known to inhibit the release of pro-apoptotic factors from the mitochondria. By detaching HK2, this compound restores the mitochondrial-mediated apoptotic pathway, leading to programmed cell death in cancer cells.

The selectivity of this compound for cancer cells is attributed to the overexpression of HK2 in these cells compared to normal, healthy cells.

Signaling Pathway of this compound's Action

This compound's Mechanism of Action This compound This compound (VDA-1102) VDAC1_HK2 VDAC1-HK2 Complex (on Mitochondria) This compound->VDAC1_HK2 Binds to HK2_dissociation Dissociation of HK2 from VDAC1 VDAC1_HK2->HK2_dissociation Induces Warburg_reversal Reversal of Warburg Effect HK2_dissociation->Warburg_reversal Apoptosis Induction of Apoptosis HK2_dissociation->Apoptosis

Caption: this compound disrupts the VDAC1-HK2 complex, leading to metabolic reprogramming and apoptosis.

Preclinical Data

Preclinical studies in various cancer models have demonstrated the potential of this compound as an anti-cancer agent.

In Vitro Studies

While specific IC50 values for this compound across a wide range of cancer cell lines are not yet publicly available in tabulated form, in vitro studies have shown its efficacy in inducing apoptosis and inhibiting the growth of malignant cells.

In Vivo Studies

In a preclinical mouse model of UVB-damaged skin, topical treatment with a compound similar to this compound resulted in a 70% reduction in both the number and area of lesions[1]. These findings highlight the potential of this compound for the treatment of skin cancers.

Clinical Data

This compound (VDA-1102) is currently being evaluated in Phase 2 clinical trials for Actinic Keratosis (AK) and Cutaneous T-Cell Lymphoma (CTCL).

Actinic Keratosis (AK)

Actinic keratosis is a pre-malignant skin condition that can progress to squamous cell carcinoma. Clinical trials have shown promising results for this compound in treating AK.

Clinical Trial Phase Metric Result Reference
Phase 2aMedian reduction in total AK lesions (face)50% (vs. 20% for placebo)[2]
Phase 2aMean reduction in Grade 2/3 AK lesions (face)59.9% (vs. 19.9% for placebo)[3]
Phase 2b (post-hoc analysis)Complete clearance of lesions40%[4]
Phase 2b (post-hoc analysis)Overall reduction in lesion count80%[4]
Cutaneous T-Cell Lymphoma (CTCL)

CTCL is a rare type of non-Hodgkin lymphoma that affects the skin. Interim results from a Phase 2a trial of this compound in patients with Mycosis Fungoides, a form of CTCL, have been reported.

Clinical Trial Phase Metric Result Reference
Phase 2a (interim analysis)Objective Response Rate (ORR)56%
Phase 2a (interim analysis)Complete Response (CR)22%
Phase 2a (interim analysis)Partial Response (PR)34%

These results compare favorably to the standard of care, mechlorethamine, which has a 13% complete response rate and a longer median time to response.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Co-Immunoprecipitation (Co-IP) for VDAC1-HK2 Interaction

This protocol is designed to assess the interaction between VDAC1 and HK2 and the effect of this compound on this interaction.

Experimental Workflow for Co-Immunoprecipitation

Co-Immunoprecipitation Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (or vehicle control) start->treatment lysis Cell Lysis (non-denaturing buffer) treatment->lysis incubation Incubation with anti-VDAC1 antibody lysis->incubation beads Addition of Protein A/G beads incubation->beads pull_down Immunoprecipitation (pull-down of VDAC1 and binding partners) beads->pull_down wash Wash steps to remove non-specific binding pull_down->wash elution Elution of protein complexes wash->elution analysis Western Blot Analysis (probe for HK2 and VDAC1) elution->analysis end End: Assess VDAC1-HK2 interaction analysis->end

Caption: Workflow for assessing the VDAC1-HK2 interaction using co-immunoprecipitation.

Methodology:

  • Cell Culture and Treatment: Culture cancer cells known to overexpress HK2 (e.g., HeLa, A549) to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with Protein A/G agarose/magnetic beads.

    • Incubate the pre-cleared lysate with a primary antibody against VDAC1 overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both VDAC1 and HK2. A decrease in the HK2 band in the this compound-treated sample compared to the control indicates disruption of the VDAC1-HK2 interaction.

Seahorse XF Analyzer Assay for Metabolic Flux

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.

Experimental Workflow for Seahorse XF Assay

Seahorse XF Assay Workflow start Start: Seed cancer cells in Seahorse XF microplate treatment Treat with this compound (or vehicle control) start->treatment incubation Incubate in CO2-free medium treatment->incubation assay Run Seahorse XF Analyzer incubation->assay injection1 Inject Glucose assay->injection1 Glycolysis Stress Test injection2 Inject Oligomycin injection1->injection2 injection3 Inject 2-DG injection2->injection3 analysis Measure OCR and ECAR injection3->analysis end End: Determine metabolic phenotype analysis->end

Caption: Workflow for analyzing cellular metabolism using the Seahorse XF Analyzer.

Methodology:

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound or a vehicle control for the desired duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator.

  • Seahorse XF Analysis:

    • Glycolysis Stress Test: Sequentially inject glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) to measure key parameters of glycolytic flux.

    • Mito Stress Test: Sequentially inject oligomycin, FCCP (a mitochondrial uncoupling agent), and a mixture of rotenone and antimycin A (complex I and III inhibitors) to assess mitochondrial function.

  • Data Analysis: Analyze the changes in OCR and ECAR to determine the effects of this compound on glycolysis and mitochondrial respiration. A decrease in ECAR upon this compound treatment would indicate a reversal of the Warburg effect.

Apoptosis Assays

A variety of assays can be used to quantify apoptosis induction by this compound.

Logical Flow for Apoptosis Assessment

Apoptosis Assessment Logic treatment Treat cancer cells with this compound caspase_assay Caspase Activity Assay (e.g., Caspase-Glo 3/7) treatment->caspase_assay annexin_v Annexin V/PI Staining (Flow Cytometry) treatment->annexin_v western_blot Western Blot for Cleaved PARP/Caspase-3 treatment->western_blot apoptosis_confirmed Apoptosis Induction Confirmed caspase_assay->apoptosis_confirmed annexin_v->apoptosis_confirmed western_blot->apoptosis_confirmed

Caption: Multiple assays can be used to confirm the induction of apoptosis by this compound.

Methodologies:

  • Caspase Activity Assay: Use a luminescent or fluorescent substrate-based assay (e.g., Caspase-Glo® 3/7) to measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. An increase in caspase activity in this compound-treated cells indicates apoptosis induction.

  • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to detect the externalization of phosphatidylserine (a marker of early apoptosis) with FITC-conjugated Annexin V and membrane integrity with PI (a marker of late apoptosis and necrosis). An increase in the Annexin V-positive population indicates apoptosis.

  • Western Blot for Cleaved PARP and Caspase-3: Perform western blotting to detect the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.

Conclusion

This compound represents a promising novel approach to cancer therapy by targeting the metabolic vulnerabilities of cancer cells. Its unique mechanism of action, which involves the disruption of the VDAC1-HK2 interaction, leads to the reversal of the Warburg effect and the induction of apoptosis. Preclinical and clinical data have demonstrated its potential in treating various cancers, particularly skin malignancies. The experimental protocols outlined in this guide provide a framework for further investigation into the metabolic effects of this compound and other VDAC1-HK2 modulators. As research progresses, this compound may offer a valuable new tool in the armamentarium against cancer.

References

Investigating the Pharmacodynamics of Tuvatexib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuvatexib (formerly VDA-1102) is an investigational small molecule therapeutic agent under development by Vidac Pharma. It represents a novel approach in oncology by targeting the metabolic reprogramming of cancer cells. This compound is a first-in-class, dual modulator of Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel (VDAC1). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings to date.

Mechanism of Action

This compound's primary mechanism of action is the disruption of the interaction between HK2 and VDAC1 at the outer mitochondrial membrane.[1] In many cancer cells, the overexpression and binding of HK2 to VDAC1 is a critical adaptation that promotes the "Warburg effect"—a state of aerobic glycolysis where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.[1] This metabolic shift provides the necessary building blocks for rapid cell proliferation and confers resistance to apoptosis.

By allosterically detaching HK2 from VDAC1, this compound initiates a cascade of events within the cancer cell:

  • Reversal of the Warburg Effect: The dissociation of HK2 from the mitochondria reduces the high glycolytic rate of cancer cells, thereby normalizing their metabolism.[2]

  • Reactivation of Apoptosis: The opening of the mitochondrial pore, which is regulated by the HK2-VDAC1 interaction, is restored, leading to the reactivation of programmed cell death pathways.[1]

  • Modulation of the Tumor Microenvironment: By decreasing lactate production, a byproduct of aerobic glycolysis, this compound helps to create a less immunosuppressive tumor microenvironment.[1]

This targeted approach allows for the selective induction of apoptosis in malignant cells while sparing healthy tissues that do not rely on the HK2-VDAC1 interaction for survival.

Signaling Pathway

The signaling pathway affected by this compound is central to cancer cell metabolism and survival. The following diagram illustrates the key components and this compound's point of intervention.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1 VDAC1 Apoptosis Apoptosis Induction VDAC1->Apoptosis Regulates Pore Opening HK2 Hexokinase 2 (HK2) HK2->VDAC1 Binds to cell_death Cell Death Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK2 Glycolysis Glycolysis (Warburg Effect) G6P->Glycolysis Lactate Lactate Glycolysis->Lactate cell_prolif Cancer Cell Proliferation This compound This compound This compound->HK2 Detaches

Caption: this compound's mechanism of action in cancer cells.

Preclinical Data

This compound has demonstrated significant anti-cancer activity in a range of preclinical models. In vitro studies have confirmed its ability to selectively induce apoptosis in cancer cells overexpressing HK2.

In Vitro Studies

Cell LineCancer TypeKey FindingsReference
Human Macrophage (THP-1)N/ADose-dependent NLRP3-inflammasome activation and cytokine secretion.
Mouse Primary Bone Marrow-Derived MacrophagesN/ADose-dependent NLRP3-inflammasome activation and cytokine secretion.

In Vivo Studies

Animal ModelCancer TypeTreatmentKey FindingsReference
Syngeneic Solid Tumor ModelsVariousThis compoundSignificant tumor growth delay.
SKH-1 Mice (UVB-damaged skin)Actinic KeratosisTopical this compound (Comp-1)70% reduction in lesion number and area without significant local skin reactions.

Clinical Data

This compound is currently in Phase 2 clinical development for Actinic Keratosis (AK) and Cutaneous T-Cell Lymphoma (CTCL).

Actinic Keratosis (AK)

A Phase 2b clinical trial (NCT03538951) evaluated the efficacy and safety of topical this compound ointment in subjects with AK. A post-hoc analysis of the results showed a 40% complete clearance of lesions and an 80% overall reduction in lesions. The treatment was well-tolerated with minimal skin irritation. Based on these findings, a second Phase 2b study is planned to focus on patients with advanced AK.

Cutaneous T-Cell Lymphoma (CTCL)

A Phase 2a clinical trial is ongoing for the treatment of Mycosis Fungoides, a form of CTCL. Interim results from this study have shown an objective response rate (ORR) of 56%, with a 22% complete response (CR) rate and a 34% partial response (PR) rate. These responses were observed between 8 and 12 weeks of treatment. The safety profile was favorable, with only mild to moderate local adverse events reported.

Clinical TrialIndicationPhaseKey Efficacy ResultsReference
NCT03538951Actinic Keratosis2b40% complete clearance, 80% overall lesion reduction (post-hoc analysis).
Phase 2aCutaneous T-Cell Lymphoma (Mycosis Fungoides)2a56% Objective Response Rate (Interim analysis).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and specific parameters may have been optimized for this compound studies.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_drug Add this compound at various concentrations incubate1->add_drug incubate2 Incubate for 24-72h add_drug->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for a typical MTT cell viability assay.

In Vivo Tumor Xenograft Study

This protocol is a general guideline for establishing and evaluating the efficacy of this compound in a xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., via oral gavage, intraperitoneal injection, or topical application) and a vehicle control according to the planned dosing schedule and duration.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

start Start implant_cells Implant cancer cells into mice start->implant_cells monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into groups monitor_growth->randomize treat Administer this compound or vehicle randomize->treat monitor_efficacy Monitor tumor volume and animal health treat->monitor_efficacy endpoint Study endpoint and tumor analysis monitor_efficacy->endpoint end End endpoint->end

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

This compound presents a promising and novel approach to cancer therapy by targeting the metabolic dysregulation inherent in malignant cells. Its unique mechanism of action, involving the dual modulation of HK2 and VDAC1, leads to the reversal of the Warburg effect and the induction of apoptosis. Preclinical and emerging clinical data in Actinic Keratosis and Cutaneous T-Cell Lymphoma support its continued development. Further investigation is warranted to fully elucidate its therapeutic potential across a broader range of malignancies.

References

Tuvatexib: A Technical Guide to its Modulation of Keratinocyte Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuvatexib, a novel small molecule, is emerging as a significant modulator of keratinocyte function. Its unique dual mechanism of action, targeting both Voltage-Dependent Anion Channel (VDAC) and Hexokinase 2 (HK2), presents a promising therapeutic avenue for hyperproliferative and inflammatory skin disorders, such as actinic keratosis. This technical guide provides an in-depth analysis of this compound's core effects on keratinocytes, including its impact on proliferation, differentiation, and inflammatory signaling. Detailed experimental methodologies, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development in this area.

Introduction

Keratinocytes, the primary cell type of the epidermis, play a crucial role in maintaining skin barrier function and orchestrating immune responses. Dysregulation of keratinocyte proliferation, differentiation, and inflammatory signaling is a hallmark of numerous dermatological conditions, including psoriasis and actinic keratosis, a common premalignant lesion resulting from the uncontrolled proliferation of atypical keratinocytes.[1][2] this compound (formerly VDA 1102) is a first-in-class small molecule that acts as a dual modulator of Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel (VDAC).[3][4] This novel mechanism of action positions this compound as a promising agent for the treatment of skin disorders characterized by aberrant keratinocyte behavior. This document outlines the current understanding of this compound's effects on keratinocytes, providing a technical resource for the scientific community.

Mechanism of Action: VDAC/HK2 Modulation in Keratinocytes

This compound exerts its effects on keratinocytes by targeting two key proteins involved in cellular metabolism and apoptosis:

  • Hexokinase 2 (HK2): An enzyme that catalyzes the first committed step in glycolysis. In hyperproliferative states, HK2 is often upregulated to meet the increased energy demands of rapidly dividing cells.

  • Voltage-Dependent Anion Channel (VDAC): A protein located in the outer mitochondrial membrane that regulates the passage of ions and metabolites, including ATP, between the mitochondria and the cytosol. VDAC also interacts with proteins of the Bcl-2 family to regulate apoptosis.

By modulating the VDAC/HK2 complex, this compound is hypothesized to disrupt the metabolic advantage of hyperproliferative keratinocytes and sensitize them to apoptotic signals.

Below is a diagram illustrating the proposed signaling pathway of this compound in keratinocytes.

Tuvatexib_Mechanism_of_Action cluster_cell Keratinocyte cluster_mito Mitochondrion cluster_cyto Cytosol VDAC VDAC HK2 Hexokinase 2 VDAC->HK2 CytoC Cytochrome C VDAC->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Glucose Glucose G6P Glucose-6-P Glucose->G6P HK2 Glycolysis Glycolysis G6P->Glycolysis Proliferation Hyperproliferation Glycolysis->Proliferation Energy for This compound This compound This compound->VDAC Inhibits This compound->HK2 Inhibits

This compound's dual inhibition of VDAC and HK2 in keratinocytes.

Quantitative Data on Keratinocyte Modulation

While specific quantitative data for this compound's effects on keratinocytes from peer-reviewed publications are not yet widely available, the following tables represent the expected outcomes based on its mechanism of action and the results from analogous anti-proliferative agents. These tables are intended to serve as a framework for the types of quantitative analyses that are crucial for characterizing this compound's activity.

Table 1: Effect of this compound on Keratinocyte Proliferation (Illustrative Data)

This compound ConcentrationProliferation Rate (% of Control)Standard Deviationp-value
0 µM (Control)100%± 5.0%-
1 µM85%± 4.5%< 0.05
10 µM55%± 6.2%< 0.01
50 µM25%± 3.8%< 0.001

Table 2: Modulation of Keratinocyte Differentiation Markers by this compound (Illustrative Data)

TreatmentKeratin 10 (KRT10) Expression (Fold Change)Loricrin (LOR) Expression (Fold Change)
Control1.01.0
This compound (10 µM)2.53.2
Pro-proliferative Stimulus0.40.3
Pro-proliferative Stimulus + this compound (10 µM)1.82.1

Table 3: this compound's Effect on Inflammatory Cytokine Secretion from Keratinocytes (Illustrative Data)

TreatmentIL-6 Secretion (pg/mL)IL-8 Secretion (pg/mL)
Control50120
This compound (10 µM)45110
Inflammatory Stimulus (e.g., TNF-α)500800
Inflammatory Stimulus + this compound (10 µM)250450

Detailed Experimental Protocols

The following are representative protocols for key experiments to assess the effect of this compound on keratinocytes.

Keratinocyte Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing cell viability and proliferation.

Keratinocyte_Proliferation_Workflow A 1. Seed HaCaT Keratinocytes in 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Incubate for 48 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G

Workflow for assessing keratinocyte proliferation using an MTT assay.

Methodology:

  • Cell Culture: Human immortalized keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 50 µM).

  • Incubation: Cells are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

Western Blot for Differentiation Markers

This protocol details the detection of key keratinocyte differentiation proteins.

Methodology:

  • Cell Lysis: HaCaT cells, treated with this compound as described above, are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Keratin 10, Loricrin, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

ELISA for Inflammatory Cytokines

This protocol describes the quantification of secreted inflammatory mediators.

Methodology:

  • Cell Culture and Treatment: HaCaT cells are seeded in a 24-well plate and treated with this compound with or without an inflammatory stimulus (e.g., 10 ng/mL TNF-α) for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA: The concentrations of IL-6 and IL-8 in the supernatant are measured using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are determined.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for skin diseases characterized by keratinocyte hyperproliferation and inflammation. Its unique dual-targeting mechanism of VDAC and HK2 offers a novel approach to modulating keratinocyte pathobiology. The illustrative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further in-depth studies are warranted to fully elucidate the quantitative effects and downstream signaling pathways of this compound in primary human keratinocytes and in relevant in vivo models. Such research will be critical in translating the potential of this compound into effective clinical therapies.

References

Tuvatexib: A Technical Deep Dive into its Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the molecular targets of Tuvatexib (formerly VDA-1102), a first-in-class small molecule modulator currently under investigation for various oncological and dermatological indications. This compound's unique mechanism of action centers on the disruption of a key protein-protein interaction at the mitochondrial outer membrane, leading to the selective induction of apoptosis in cancer cells. This document provides a comprehensive overview of its primary molecular targets, the underlying mechanism of action, and the experimental methodologies typically employed to characterize such an agent.

Primary Molecular Targets: The HK2-VDAC Complex

This compound is a dual modulator of Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel (VDAC) .[1][2][3][4] Its therapeutic effect is not derived from the inhibition of either protein's intrinsic activity, but rather from the disruption of their physical association at the outer mitochondrial membrane.[4]

In numerous cancer types, HK2 is overexpressed and binds to VDAC. This interaction is a cornerstone of the "Warburg effect," a metabolic phenotype characterized by high rates of glycolysis even in the presence of oxygen. The HK2-VDAC complex provides cancer cells with a significant survival advantage by:

  • Metabolic Reprogramming: Granting HK2 preferential access to mitochondrial-generated ATP, thereby fueling glycolysis.

  • Apoptotic Resistance: Preventing the pro-apoptotic signaling that is often mediated through VDAC.

This compound functions as an allosteric modulator that detaches HK2 from VDAC, effectively reversing these cancer-promoting effects. This detachment restores the pro-apoptotic function of VDAC and disrupts the aberrant metabolic state of the cancer cell.

Quantitative Analysis of Molecular Interactions

While specific binding affinities and inhibitory concentrations for this compound are not publicly available, the following table illustrates the typical quantitative data generated to characterize a molecule with this mechanism of action. The values presented are hypothetical and for illustrative purposes only.

ParameterTargetValue (Example)Assay Type
Binding Affinity (Kd) Human HK250 nMMicroscale Thermophoresis (MST)
Human VDAC175 nMSurface Plasmon Resonance (SPR)
IC50 HK2-VDAC Interaction150 nMCo-Immunoprecipitation (Co-IP) Assay
Cancer Cell Viability500 nMCell-Based Apoptosis Assay

Signaling Pathways Modulated by this compound

The dissociation of the HK2-VDAC complex by this compound initiates a cascade of events that culminate in programmed cell death. The signaling pathway can be conceptualized as follows:

G cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol VDAC VDAC HK2 HK2 VDAC->HK2 Association in Cancer Cells CytoC Cytochrome C VDAC->CytoC Release Bax Bax Bax->VDAC Induces Pore Formation Apaf1 Apaf-1 CytoC->Apaf1 Binds to This compound This compound This compound->VDAC Induces Dissociation Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

This compound's Mechanism of Action

Experimental Protocols for Target Validation

The following sections detail the methodologies for key experiments that are typically used to validate the molecular targets and mechanism of action of a compound like this compound.

Co-Immunoprecipitation (Co-IP) to Assess HK2-VDAC Dissociation

This assay is used to determine if this compound disrupts the interaction between HK2 and VDAC in a cellular context.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells known to overexpress HK2. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for VDAC, which is coupled to magnetic or agarose beads. This will pull down VDAC and any proteins bound to it.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies for both VDAC (to confirm successful immunoprecipitation) and HK2 (to assess the amount of co-precipitated protein). A decrease in the amount of HK2 in the this compound-treated samples compared to the control indicates disruption of the interaction.

Microscale Thermophoresis (MST) for Measuring Binding Affinity

MST is a biophysical technique used to quantify the binding affinity between a fluorescently labeled molecule and a ligand.

Protocol:

  • Protein Labeling: Label purified recombinant HK2 or VDAC with a fluorescent dye.

  • Serial Dilution: Prepare a serial dilution of this compound.

  • Incubation: Mix the fluorescently labeled protein with each concentration of this compound and incubate to allow binding to reach equilibrium.

  • MST Measurement: Load the samples into capillaries and measure the thermophoretic movement in an MST instrument. The change in thermophoresis upon binding is used to calculate the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble HK2 and VDAC at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct binding and stabilization.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the discovery and characterization of a molecule like this compound.

G cluster_0 Discovery Phase cluster_1 Preclinical Characterization cluster_2 Clinical Development HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Target_ID Target Identification & Validation Lead_Opt->Target_ID Biophysical Biophysical Assays (SPR, MST) Target_ID->Biophysical Cellular Cellular Assays (Co-IP, CETSA) Target_ID->Cellular In_Vivo In Vivo Models Biophysical->In_Vivo Cellular->In_Vivo Phase_I Phase I Trials In_Vivo->Phase_I Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III

Drug Discovery and Development Workflow

References

Methodological & Application

Application Notes: Tuvatexib In Vitro Assay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuvatexib is a novel small-molecule dual modulator targeting the interaction between Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel 1 (VDAC1) located on the outer mitochondrial membrane.[1][2] In many cancer cells, this interaction is crucial for sustaining the high glycolytic rate known as the Warburg effect. By modulating the HK2-VDAC1 complex, this compound aims to disrupt cancer cell metabolism, reverse the Warburg effect, and reactivate mitochondrial-dependent apoptosis.[1]

These application notes provide a comprehensive suite of detailed in vitro assay protocols designed to characterize the mechanism of action and cellular effects of this compound. The protocols cover direct target engagement, metabolic reprogramming, and downstream effects on cell viability and apoptosis.

Mechanism of Action: Targeting the Warburg Effect

Cancer cells often reprogram their metabolism to favor aerobic glycolysis, a phenomenon termed the Warburg effect. This metabolic shift supports rapid proliferation by providing ATP and essential biosynthetic precursors. Hexokinase 2, a key enzyme in glycolysis, is frequently overexpressed in tumors and binds to VDAC1 on the mitochondrial surface. This interaction gives HK2 preferential access to mitochondrial ATP and helps stabilize the mitochondrial membrane, thereby inhibiting apoptosis. This compound's therapeutic strategy is to disrupt this HK2-VDAC1 interaction, leading to the detachment of HK2 from the mitochondria. This is hypothesized to have a dual effect:

  • Metabolic Reprogramming : Reduced HK2 efficiency decreases the rate of glycolysis.

  • Pro-Apoptotic Signaling : The now-unobstructed VDAC1 can participate in the release of pro-apoptotic factors like cytochrome c from the mitochondria.

Data Presentation

Note: The following quantitative data are representative examples to illustrate data presentation. Actual values must be determined experimentally.

Table 1: Summary of this compound In Vitro Activity

Assay TypeCell Line / SystemParameterThis compound Value
Target Engagement
HK2 Enzymatic ActivityRecombinant HumanIC₅₀150 nM
VDAC1 Channel ActivityPurified Rat LiverEC₅₀300 nM
Metabolic Assays
Glycolysis (ECAR)HT-29 Colon CancerIC₅₀250 nM
Lactate ProductionA549 Lung CancerIC₅₀220 nM
Cellular Fate Assays
CytotoxicityHT-29 Colon CancerIC₅₀500 nM
Apoptosis InductionHT-29 Colon CancerEC₅₀450 nM
Mitochondrial Potential ΔΨmHT-29 Colon CancerEC₅₀400 nM

Signaling Pathway Diagram

Tuvatexib_Mechanism_of_Action VDAC1 VDAC1 CytoC Cytochrome c VDAC1->CytoC Release HK2_bound HK2 G6P Glucose-6-P HK2_bound->G6P Catalyzes HK2_free HK2 HK2_bound->HK2_free Apoptosis Apoptosis CytoC->Apoptosis Initiates This compound This compound This compound->VDAC1 Modulates Interaction This compound->HK2_bound This compound->Apoptosis Glycolysis Glycolysis (Warburg Effect) This compound->Glycolysis Inhibits Glucose Glucose G6P->Glycolysis Lactate Lactate Glycolysis->Lactate

Caption: this compound modulates the HK2-VDAC1 interaction, inhibiting glycolysis and promoting apoptosis.

Experimental Protocols

Hexokinase 2 (HK2) Enzymatic Activity Assay

This protocol measures HK2 activity by quantifying the rate of NADPH production in a coupled enzymatic reaction.

Workflow Diagram

HK2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition P1 Prepare Reaction Mix: - Triethanolamine Buffer - D-Glucose, ATP, MgCl₂ - NADP+, G6PDH A1 Add Reaction Mix to 96-well plate P1->A1 P2 Prepare this compound Serial Dilutions A2 Add this compound or Vehicle Control P2->A2 P3 Prepare Recombinant HK2 Enzyme Solution A3 Initiate reaction by adding HK2 P3->A3 A1->A2 A2->A3 R1 Read Absorbance at 340nm (Kinetic Mode, 25°C) A3->R1 R2 Calculate Rate (ΔAbs/min) and % Inhibition R1->R2 R3 Plot Dose-Response Curve to determine IC₅₀ R2->R3

Caption: Workflow for the coupled-enzyme spectrophotometric HK2 activity assay.

Methodology

  • Reagent Preparation :

    • Assay Buffer : 50 mM Triethanolamine buffer, pH 7.6.

    • Reaction Mix : In Assay Buffer, prepare a 2X master mix with final concentrations of 432 mM D-Glucose, 1.48 mM ATP, 15.6 mM MgCl₂, 2.2 mM NADP+, and 5 units/mL Glucose-6-Phosphate Dehydrogenase (G6PDH).

    • Enzyme Solution : Dilute recombinant human HK2 in cold Assay Buffer to a concentration that yields a linear reaction rate (e.g., 0.05-0.1 units/mL).

    • Compound Plate : Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in a separate 96-well plate. Include a vehicle control (e.g., DMSO).

  • Assay Procedure :

    • Add 50 µL of the 2X Reaction Mix to the wells of a clear, flat-bottom 96-well plate.

    • Transfer 2 µL of this compound dilutions or vehicle from the compound plate to the assay plate.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the diluted HK2 Enzyme Solution to each well.

    • Immediately place the plate in a spectrophotometer.

  • Data Acquisition and Analysis :

    • Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.

    • Calculate the reaction rate (ΔAbs/min) from the linear portion of the curve for each well.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot percent inhibition against this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Glycolysis Assessment (Extracellular Acidification Rate)

This protocol uses an extracellular flux analyzer to measure the Extracellular Acidification Rate (ECAR), an indicator of lactate production and thus a proxy for the rate of glycolysis.

Methodology

  • Cell Preparation :

    • Seed cancer cells (e.g., HT-29) into a specialized 24- or 96-well cell culture microplate. Culture until cells form a confluent monolayer.

    • One hour before the assay, replace the culture medium with bicarbonate-free XF Assay Medium supplemented with glutamine and incubate in a non-CO₂ incubator at 37°C.

  • Compound and Cartridge Preparation :

    • Prepare this compound treatment solutions at various concentrations in XF Assay Medium.

    • Hydrate the sensor cartridge in XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.

    • Load the hydrated sensor cartridge with this compound solutions and other glycolysis stress test compounds (e.g., glucose, oligomycin, 2-deoxyglucose [2-DG]) into the appropriate injection ports.

  • Assay Procedure (Glycolysis Stress Test) :

    • Place the cell culture plate into the extracellular flux analyzer and begin the assay protocol.

    • Basal Measurement : Measure the baseline ECAR and Oxygen Consumption Rate (OCR).

    • Glucose Injection : Inject glucose to initiate glycolysis and measure the glycolytic rate.

    • This compound Injection : Inject this compound or vehicle control and monitor the change in ECAR. A decrease indicates inhibition of glycolysis.

    • Oligomycin Injection : Inject oligomycin (an ATP synthase inhibitor) to force cells to rely on glycolysis, revealing the maximum glycolytic capacity.

    • 2-DG Injection : Inject 2-DG (a hexokinase inhibitor) to shut down glycolysis, allowing for the measurement of non-glycolytic acidification.

  • Data Analysis :

    • The instrument software calculates ECAR values (in mpH/min) in real-time.

    • Compare the ECAR values of this compound-treated cells to vehicle-treated cells to quantify the inhibition of glycolysis.

    • Calculate IC₅₀ by plotting the percent inhibition of the glycolytic rate against this compound concentration.

Lactate Production Assay (Colorimetric)

This assay quantifies the concentration of lactate, the end-product of glycolysis, in the cell culture supernatant.

Methodology

  • Cell Culture and Treatment :

    • Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

    • Incubate for a defined period (e.g., 24 hours).

  • Sample and Reagent Preparation :

    • Sample : Carefully collect the cell culture supernatant from each well. If necessary, centrifuge to remove cell debris.

    • Lactate Standards : Prepare a standard curve using a lactate standard solution (e.g., 0 to 10 mM) in the same culture medium used for the experiment.

    • Assay Buffer : Prepare a reaction buffer containing Tris (e.g., 0.2 M, pH 8.2), β-NAD+, a colorimetric probe (e.g., INT), and an electron mediator (e.g., 1-Methoxy-PMS).

    • Enzyme Mix : Prepare a solution of lactate dehydrogenase (LDH).

  • Assay Procedure :

    • Add 50 µL of each standard, sample supernatant, or blank (medium only) to the wells of a new clear, flat-bottom 96-well plate.

    • Prepare a master mix of Assay Buffer and LDH enzyme.

    • Add 50 µL of the master mix to each well.

    • Incubate the plate in the dark at room temperature for 30-60 minutes.

    • Add a stop solution (e.g., 1 M acetic acid) if required by the specific kit/protocol.

  • Data Acquisition and Analysis :

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • Subtract the blank reading from all standards and samples.

    • Plot the standard curve (Absorbance vs. Lactate Concentration).

    • Determine the lactate concentration in each sample by interpolating from the standard curve.

    • Calculate the percent inhibition of lactate production for each this compound concentration and determine the IC₅₀.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram

Apoptosis_Assay_Workflow C1 Seed and Culture Cells C2 Treat cells with this compound or Vehicle for 24-48h C1->C2 H1 Harvest Cells (including supernatant) C2->H1 W1 Wash cells with cold PBS H1->W1 R1 Resuspend cells in 1X Annexin V Binding Buffer W1->R1 S1 Add FITC-Annexin V and Propidium Iodide (PI) R1->S1 I1 Incubate 15 min in the dark at RT S1->I1 A1 Analyze by Flow Cytometry within 1 hour I1->A1 D1 Quantify Cell Populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) A1->D1

References

Application Notes and Protocols for Assessing Tuvatexib Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuvatexib (formerly VDA-1102) is a first-in-class small molecule in clinical development for the treatment of various cancers, including actinic keratosis and cutaneous T-cell lymphoma.[1] Its unique mechanism of action targets cellular metabolism and apoptosis, offering a promising new approach to cancer therapy.[2] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in a preclinical research setting.

This compound exerts its anti-cancer effects through a dual mechanism involving the modulation of Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel 1 (VDAC1).[1][2] This targeted action leads to:

  • Reversal of the Warburg Effect: this compound disrupts the altered glucose metabolism characteristic of cancer cells, thereby restoring normal cellular metabolic processes.[2]

  • Reactivation of Apoptosis: By promoting the opening of the mitochondrial permeability transition pore, this compound re-engages the programmed cell death pathways that are often suppressed in tumor cells.

  • Modulation of the Tumor Microenvironment: this compound helps to create a less hospitable environment for tumor growth, which can enhance the effectiveness of other therapies and stimulate an anti-tumor immune response.

The following protocols describe key cell-based assays to quantify the efficacy of this compound by measuring its impact on cell viability, proliferation, apoptosis, and key signaling pathways.

Key Signaling Pathway: this compound's Mechanism of Action

Tuvatexib_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm This compound This compound VDAC1 VDAC1 This compound->VDAC1 Modulates HK2 Hexokinase 2 (HK2) This compound->HK2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Glycolysis Glycolysis (Warburg Effect) This compound->Glycolysis Reverses CytoC Cytochrome c VDAC1->CytoC Release HK2->Glycolysis Drives CytoC->Apoptosis Induces Lactate Lactate Production Glycolysis->Lactate

Caption: this compound's dual mechanism targeting HK2 and VDAC1 to induce apoptosis and reverse the Warburg effect.

I. Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cell lines.

A. MTT/XTT Proliferation Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., CTCL cell line Hut-78, or a relevant skin cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate for 2-4 hours to dissolve the formazan crystals. Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.

B. Clonogenic Survival Assay

Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term drug efficacy.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.

  • This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies (typically >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

II. Apoptosis Assays

These assays are crucial for confirming that this compound induces programmed cell death.

A. Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.

B. Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3/7, generating a luminescent signal.

Protocol:

  • Cell Treatment and Lysis: Treat cells in a 96-well plate with this compound. After the incubation period, add a lysis buffer containing the caspase-3/7 substrate.

  • Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Experimental Workflow: Cell-Based Assays for this compound

Tuvatexib_Workflow cluster_assays Efficacy Assays start Start: Select Cancer Cell Line cell_culture Cell Culture and Seeding start->cell_culture treatment This compound Treatment (Dose-Response and Time-Course) cell_culture->treatment viability Viability/Proliferation (MTT, Clonogenic) treatment->viability apoptosis Apoptosis (Annexin V, Caspase) treatment->apoptosis signaling Signaling Pathway Analysis (Western Blot, Reporter Assay) treatment->signaling data_analysis Data Analysis and IC50/EC50 Determination viability->data_analysis apoptosis->data_analysis signaling->data_analysis end End: Efficacy Profile of this compound data_analysis->end

Caption: A generalized workflow for evaluating the in vitro efficacy of this compound.

III. Signaling Pathway Analysis

While this compound's primary targets are HK2 and VDAC1, its downstream effects can impact various signaling pathways. Analysis of these pathways can provide a more comprehensive understanding of its mechanism of action. Given the central role of the STAT3 pathway in many cancers, including some T-cell lymphomas, assessing its modulation by this compound could be highly informative.

A. Western Blotting for Key Signaling Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This can be used to assess changes in the expression or phosphorylation status of key signaling molecules.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-STAT3, total STAT3, Bcl-2, Bax, cleaved PARP). Follow with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

B. STAT3 Reporter Assay

Principle: This assay measures the transcriptional activity of STAT3. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter element. Inhibition of the STAT3 pathway will result in a decrease in luciferase expression and signal.

Protocol:

  • Transfection: Co-transfect cells with a STAT3-luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization).

  • This compound Treatment: After transfection, treat the cells with this compound.

  • Stimulation: Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce STAT3-dependent luciferase expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in this compound-treated cells to that in stimulated, untreated cells.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. Below are example tables for presenting the results from the described assays.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µM) ± SD
Hut-78 (CTCL)MTT48[Insert Value]
A431 (Squamous Cell Carcinoma)MTT48[Insert Value]
Hut-78 (CTCL)Clonogenic Survival14 days[Insert Value]

Table 2: Effect of this compound on Apoptosis in Hut-78 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells ± SD (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells ± SD (Annexin V+/PI+)
Vehicle Control0[Insert Value][Insert Value]
This compound[IC50/2][Insert Value][Insert Value]
This compound[IC50][Insert Value][Insert Value]
This compound[2x IC50][Insert Value][Insert Value]

Table 3: this compound's Effect on STAT3 Signaling in Hut-78 Cells

TreatmentConcentration (µM)Relative p-STAT3/STAT3 Ratio ± SDRelative STAT3 Luciferase Activity ± SD
Vehicle Control01.001.00
This compound[IC50/2][Insert Value][Insert Value]
This compound[IC50][Insert Value][Insert Value]
This compound[2x IC50][Insert Value][Insert Value]

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for evaluating the preclinical efficacy of this compound. By systematically assessing its impact on cell viability, apoptosis, and relevant signaling pathways, researchers can gain a comprehensive understanding of its anti-cancer activity and further elucidate its mechanism of action. This information is critical for the continued development and potential clinical application of this promising therapeutic agent.

References

Tuvatexib In Vivo Studies: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the available in vivo animal models used in the preclinical evaluation of Tuvatexib (formerly VDA-1102), a first-in-class small molecule that selectively detaches Hexokinase 2 (HK2) from the mitochondrial voltage-dependent anion channel (VDAC). This decoupling reactivates apoptosis in cancer cells and modulates the tumor microenvironment, offering a promising therapeutic strategy for various oncological and dermatological conditions.

Actinic Keratosis (AK) Animal Model

A key preclinical model for this compound has been the UVB-induced actinic keratosis model in SKH-1 hairless mice. This model mimics the development of sun-induced premalignant skin lesions in humans and has been instrumental in demonstrating the efficacy of topical this compound.

Quantitative Data Summary
Animal ModelTreatmentKey FindingsReference
SKH-1 Hairless Mice (UVB-induced AK)Topical "Comp-1" (this compound)70% reduction in lesion number and area.[1]
MinipigsTopical this compound (up to 20% ointment)No systemic toxicities and minimal dermal reaction in 28-day and 13-week GLP toxicology studies.[2]
Experimental Protocol: UVB-Induced Actinic Keratosis in SKH-1 Mice

This protocol is based on the published study "A Hexokinase 2 Modulator for Field-Directed Treatment of Experimental Actinic Keratoses"[1].

1. Animal Model:

  • Species: Mouse

  • Strain: SKH-1 (hairless, immunocompetent)

2. Induction of Actinic Keratosis:

  • Expose the dorsal skin of SKH-1 mice to chronic UVB radiation to induce the formation of AK lesions. The specific UVB dose and exposure schedule should be optimized to consistently produce lesions resembling human AK.

3. This compound Formulation and Administration:

  • Formulation: this compound is formulated as a topical ointment at a specified concentration (e.g., the publication mentions a "Comp-1" ointment).

  • Administration: Apply the ointment topically to the UVB-exposed dorsal skin of the mice.

  • Dosing Regimen: A daily application for a specified duration (e.g., 50 days as mentioned in the study) is a typical regimen. A vehicle control group (ointment without this compound) must be included.

4. Efficacy Assessment:

  • Lesion Count and Area: Monitor and quantify the number and total area of AK lesions at regular intervals throughout the study.

  • Histopathology: At the end of the study, collect skin samples for histological analysis to assess the cellular changes in the lesions.

  • Pharmacodynamic Markers: Analyze tissue samples for the expression of key biomarkers such as HK2 and cleaved Caspase-3 to confirm the mechanism of action.

Syngeneic Solid Tumor Models

While specific preclinical data for this compound in syngeneic solid tumor models is not extensively available in the public domain, studies on a closely related compound, VDA-1275, provide insights into potential models and methodologies. These models are crucial for evaluating therapies that modulate the immune system due to the presence of a competent immune system in the host.

A study on VDA-1275 utilized the MC38 syngeneic mouse model. In this model, C57BL/6 immunocompetent mice were subcutaneously inoculated with MC38 colon adenocarcinoma cells. Treatment with VDA-1275 resulted in significant tumor growth inhibition and prolonged survival. Notably, the treatment was associated with an increase in the central memory CD8 T-cell population, indicating an immune-modulatory effect.

Further research is required to identify specific syngeneic models and detailed protocols for this compound.

Cutaneous T-Cell Lymphoma (CTCL) Animal Models

Preclinical in vivo data for this compound in animal models of Cutaneous T-Cell Lymphoma (CTCL) are not currently available in the public literature. The progression of this compound into Phase 2 clinical trials for CTCL was reportedly based on the exceptional safety profile observed in the actinic keratosis studies. The development of relevant preclinical CTCL models would be beneficial for further mechanistic studies and to explore combination therapies.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action in Cancer Cells

Tuvatexib_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC VDAC HK2 Hexokinase 2 VDAC->HK2 binding Apoptosis_Inhibition Apoptosis Inhibition HK2->Apoptosis_Inhibition G6P Glucose-6-Phosphate HK2->G6P Apoptosis_Activation Apoptosis Activation ATP ATP ATP->HK2 This compound This compound This compound->HK2 detaches Glucose Glucose Glucose->G6P phosphorylates Glycolysis Glycolysis G6P->Glycolysis

Caption: this compound detaches HK2 from VDAC, leading to apoptosis.

Experimental Workflow for UVB-Induced Actinic Keratosis Model

AK_Workflow start Start: SKH-1 Mice uvb Chronic UVB Exposure start->uvb lesion AK Lesion Development uvb->lesion randomize Randomization lesion->randomize treatment Topical this compound Treatment randomize->treatment control Vehicle Control randomize->control monitoring Monitor Lesion Number & Area treatment->monitoring control->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histopathology endpoint->histology markers Pharmacodynamic Markers endpoint->markers

Caption: Workflow for this compound efficacy testing in a mouse AK model.

References

Application Notes and Protocols for Tuvatexib Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuvatexib is a potent and selective small molecule inhibitor that modulates the interaction between Hexokinase 2 (HK2) and the voltage-dependent anion channel 1 (VDAC1) on the mitochondrial membrane.[1][2] By selectively dissociating HK2 from VDAC1, this compound disrupts glycolysis in cancer cells, leading to apoptosis, while not affecting normal cells that primarily express hexokinase 1.[1] These characteristics make this compound a subject of interest in cancer research as an antineoplastic agent.[2][3] Proper preparation of a this compound stock solution is the first critical step for in vitro studies to ensure accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture applications.

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₃NO₃
Molecular Weight 337.41 g/mol
Appearance Colorless to light yellow liquid
Purity >98% (HPLC)
Solubility Soluble in DMSO at 100 mg/mL (296.38 mM)

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile pipette tips

Procedure
  • Pre-dissolution Handling:

    • Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.

    • Handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Calculating the Required Mass:

    • To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 0.001 L x 337.41 g/mol = 3.3741 mg

    • Accurately weigh the calculated amount of this compound powder.

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO. For a 10 mM stock from 3.3741 mg of this compound, add 1 mL of DMSO. For optimal solubility, it is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath. Gentle warming to 37°C may also aid in complete dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional):

    • If sterility is a major concern for your cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.

    • For short-term storage (up to 1 month), aliquots can be stored at -20°C.

    • The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).

Working Solution Preparation
  • To prepare a working solution, thaw a single aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in your cell culture medium.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and preferably at or below 0.1%.

Signaling Pathway and Workflow Diagrams

This compound's Mechanism of Action

Tuvatexib_Mechanism cluster_Mitochondrion Mitochondrion VDAC1 VDAC1 HK2_bound Hexokinase 2 (HK2) VDAC1->HK2_bound Bound Glycolysis Glycolysis HK2_bound->Glycolysis Promotes This compound This compound This compound->HK2_bound Dissociates Apoptosis Apoptosis Glycolysis->Apoptosis Inhibition leads to

Caption: this compound's mechanism of action.

Experimental Workflow for this compound Stock Solution Preparation

Tuvatexib_Workflow start Start: this compound Powder weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in DMSO weigh->dissolve sonicate 3. Vortex & Sonicate (if needed) dissolve->sonicate aliquot 4. Aliquot into sterile vials sonicate->aliquot store 5. Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End: Ready-to-use Aliquots store->end

Caption: Workflow for preparing this compound stock solution.

References

Measuring Tuvatexib's Effect on Glycolysis In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuvatexib is a novel small-molecule agent that has demonstrated promising anti-cancer properties. Its mechanism of action involves the dual modulation of Voltage-Dependent Anion Channel 1 (VDAC1) and Hexokinase-2 (HK2).[1] Both VDAC1 and HK2 are pivotal in regulating cellular metabolism, particularly glycolysis. HK2 is the first rate-limiting enzyme in the glycolytic pathway, catalyzing the conversion of glucose to glucose-6-phosphate.[2] By targeting HK2, this compound is anticipated to directly impact the glycolytic flux in cancer cells. Furthermore, studies have indicated that this compound reduces lactate production, a key byproduct of glycolysis, which can modulate the tumor microenvironment.[1]

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect," to support rapid proliferation.[3] This metabolic reprogramming presents a therapeutic window for targeting cancer cells. These application notes provide detailed protocols for measuring the in vitro effects of this compound on glycolysis, enabling researchers to investigate its mechanism of action and potential as an anti-cancer therapeutic.

Key Concepts and Signaling Pathway

This compound's primary targets, VDAC1 and HK2, are located at the outer mitochondrial membrane, where they form a complex that couples glycolysis to mitochondrial respiration. By modulating this complex, this compound can influence cellular bioenergetics. The binding of Hexokinase-2 to VDAC1 provides HK2 with preferential access to mitochondrial ATP, enhancing the glycolytic rate. By disrupting this interaction, this compound can inhibit the initial, rate-limiting step of glycolysis.

Tuvatexib_Signaling cluster_cell Cancer Cell cluster_mito Mitochondrion Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK2 Pyruvate Pyruvate G6P->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate VDAC1 VDAC1 HK2 Hexokinase-2 (HK2) HK2->VDAC1 Binds ADP ADP HK2->ADP ATP ATP ATP->HK2 This compound This compound This compound->VDAC1 Modulates This compound->HK2 Inhibits

This compound's mechanism of action targeting VDAC1 and HK2.

Experimental Protocols

To comprehensively assess the impact of this compound on glycolysis, a multi-faceted approach is recommended, employing assays that measure different aspects of the glycolytic pathway.

Protocol 1: Measurement of Extracellular Acidification Rate (ECAR) using the Seahorse XF Analyzer

The Seahorse XF Analyzer is a powerful tool for real-time analysis of cellular metabolism by simultaneously measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). ECAR is a key indicator of glycolysis, as the conversion of pyruvate to lactate results in the extrusion of protons into the extracellular medium.[4] The Glycolysis Stress Test is a standard assay to probe glycolytic function.

Materials:

  • Seahorse XF Analyzer (e.g., Agilent Seahorse XFe96)

  • Seahorse XF Cell Culture Microplates

  • This compound

  • Assay Medium (e.g., low-buffered RPMI 1640)

  • Glucose

  • Oligomycin (ATP synthase inhibitor)

  • 2-Deoxyglucose (2-DG; a glucose analog that inhibits glycolysis)

  • Cultured cancer cells of interest

Procedure:

  • Cell Seeding: Seed cancer cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with glutamine and incubate in a non-CO2 incubator for 1 hour.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration plate.

  • Glycolysis Stress Test:

    • Load the injection ports of the sensor cartridge with Glucose, Oligomycin, and 2-DG.

    • Place the cell culture microplate in the Seahorse XF Analyzer.

    • The instrument will sequentially inject the compounds and measure the ECAR at baseline and after each injection.

  • Data Analysis: Analyze the data using the Seahorse Wave software to determine key glycolytic parameters:

    • Glycolysis: The ECAR rate after glucose injection.

    • Glycolytic Capacity: The maximum ECAR rate after inhibiting oxidative phosphorylation with oligomycin.

    • Glycolytic Reserve: The difference between glycolytic capacity and glycolysis, indicating the cell's ability to respond to an energetic demand.

Seahorse_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis A Seed Cells B Treat with this compound A->B C Prepare Assay Medium B->C D Calibrate Instrument C->D E Load Cartridge (Glucose, Oligomycin, 2-DG) D->E F Run Glycolysis Stress Test E->F G Measure ECAR F->G H Calculate Glycolytic Parameters G->H

Experimental workflow for the Seahorse XF Glycolysis Stress Test.
Protocol 2: Glucose Uptake Assay

This assay measures the rate at which cells take up glucose from the culture medium using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

  • Cultured cancer cells

  • This compound

  • 2-NBDG

  • Krebs-Ringer Buffer (KRB) or similar physiological buffer

  • Multi-well plate (e.g., 96-well)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.

  • Serum Starvation: Prior to the assay, starve the cells of serum for 2-4 hours in a serum-free medium to reduce basal glucose uptake.

  • Pre-incubation: Wash the cells with KRB buffer.

  • Glucose Analog Incubation: Add KRB buffer containing 2-NBDG to each well and incubate for 30-60 minutes at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold KRB buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the fluorescence of the cell lysates using a plate reader at the appropriate excitation and emission wavelengths for 2-NBDG.

  • Data Normalization: Normalize the fluorescence values to the total protein concentration in each well to account for differences in cell number.

Protocol 3: Lactate Production Assay

This colorimetric assay quantifies the amount of lactate secreted by cells into the culture medium, which is a direct product of glycolysis.

Materials:

  • Cultured cancer cells

  • This compound

  • Lactate Assay Kit (commercially available)

  • Multi-well plate (e.g., 96-well)

  • Spectrophotometric multiwell plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.

  • Sample Collection: After the treatment period, collect the cell culture medium from each well.

  • Assay Performance: Perform the lactate assay on the collected medium according to the manufacturer's instructions. This typically involves an enzymatic reaction that leads to a color change proportional to the lactate concentration.

  • Measurement: Read the absorbance at the specified wavelength using a plate reader.

  • Data Analysis: Calculate the lactate concentration in each sample using a standard curve. Normalize the results to the cell number or total protein concentration.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and structured tables to facilitate comparison between different concentrations of this compound and the control group.

Table 1: Effect of this compound on Glycolytic Parameters (Seahorse XF Data)

This compound Conc. (µM)Glycolysis (mpH/min)Glycolytic Capacity (mpH/min)Glycolytic Reserve (%)
0 (Vehicle)50.2 ± 3.585.1 ± 5.269.5 ± 4.8
142.1 ± 2.970.3 ± 4.166.9 ± 5.1
525.6 ± 1.845.8 ± 3.378.9 ± 6.2
1015.3 ± 1.228.9 ± 2.588.9 ± 7.1

Table 2: Effect of this compound on Glucose Uptake and Lactate Production

This compound Conc. (µM)2-NBDG Uptake (RFU/µg protein)Lactate Production (nmol/µg protein)
0 (Vehicle)1500 ± 12085.4 ± 6.7
11250 ± 9870.1 ± 5.9
5800 ± 6542.3 ± 3.8
10450 ± 4225.6 ± 2.9

Note: The data presented in these tables are representative and should be replaced with actual experimental results.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the in vitro effects of this compound on glycolysis. By employing a combination of real-time metabolic analysis, glucose uptake assays, and lactate production measurements, researchers can gain a comprehensive understanding of how this compound modulates cancer cell metabolism. The provided diagrams and data tables serve as a guide for experimental design and data presentation, facilitating clear and impactful communication of research findings. These studies will be crucial in elucidating the therapeutic potential of this compound as a glycolysis-targeting anti-cancer agent.

References

Tuvatexib (VDA-1102) Application in 3D Tumor Spheroid Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuvatexib (also known as VDA-1102) is a first-in-class small molecule inhibitor targeting the interaction between Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel 1 (VDAC1) at the outer mitochondrial membrane.[1][2] This interaction is crucial for the metabolic reprogramming observed in many cancer cells, a phenomenon known as the Warburg effect, which is characterized by increased glycolysis even in the presence of oxygen. By disrupting the HK2-VDAC1 association, this compound aims to reverse this metabolic shift, induce apoptosis, and modulate the tumor microenvironment.[1] Preclinical studies have shown its potential in solid tumors, and it has undergone Phase II clinical trials for conditions such as actinic keratosis and cutaneous T-cell lymphoma.[2]

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant in vitro systems compared to traditional 2D cell cultures. They better mimic the complex cellular architecture, nutrient and oxygen gradients, and cell-cell interactions found in solid tumors.[3] Consequently, 3D spheroids can offer a more predictive platform for evaluating the efficacy of anti-cancer agents. This document provides detailed application notes and protocols for the assessment of this compound in 3D tumor spheroid models.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the disruption of the HK2-VDAC1 complex:

  • Reversal of the Warburg Effect: In cancer cells, HK2 is often overexpressed and bound to VDAC1. This positioning gives HK2 preferential access to mitochondrial ATP, driving high glycolytic rates. This compound detaches HK2 from VDAC1, reducing glycolytic flux and lactate production, thereby countering the Warburg effect.

  • Induction of Apoptosis: The binding of HK2 to VDAC1 is known to inhibit the mitochondrial permeability transition pore (MPTP) opening, a key event in the intrinsic apoptotic pathway. By displacing HK2, this compound facilitates the opening of the MPTP, leading to the release of pro-apoptotic factors like cytochrome c and subsequent caspase activation.

  • Modulation of the Tumor Microenvironment: The reduction in lactate secretion resulting from the inhibition of aerobic glycolysis can lead to a less acidic and more immune-supportive tumor microenvironment.

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway affected by this compound.

G cluster_0 Cancer Cell This compound This compound (VDA-1102) VDAC1_HK2 VDAC1-HK2 Complex This compound->VDAC1_HK2 Inhibits Interaction VDAC1 Free VDAC1 VDAC1_HK2->VDAC1 HK2 Free HK2 VDAC1_HK2->HK2 Warburg Warburg Effect (Aerobic Glycolysis) VDAC1_HK2->Warburg Promotes MPTP MPTP Closure VDAC1_HK2->MPTP Maintains Cytochrome_c_release Cytochrome c Release VDAC1->Cytochrome_c_release Allows HK2->Warburg Reduced Glycolytic Flux Lactate Lactate Production Warburg->Lactate TME Acidic Tumor Microenvironment Lactate->TME Apoptosis_Inhibition Inhibition of Apoptosis MPTP->Apoptosis_Inhibition Caspase_Activation Caspase Activation Cytochrome_c_release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound's mechanism of action targeting the VDAC1-HK2 complex.

Data Presentation

While specific quantitative data for this compound in 3D tumor spheroid models is not yet publicly available, the following tables provide a template for how such data should be structured for clear comparison. Researchers can populate these tables with their experimental findings.

Table 1: IC50 Values of this compound in 2D vs. 3D Spheroid Models

Cell Line2D Culture IC50 (µM)3D Spheroid IC50 (µM)Fold Change (3D/2D)
e.g., A549 (Lung)
e.g., MCF-7 (Breast)
e.g., U-87 MG (Glioblastoma)
e.g., HCT116 (Colon)

Table 2: Effect of this compound on 3D Spheroid Growth and Viability

Cell LineThis compound Conc. (µM)Spheroid Diameter Reduction (%)Viability Reduction (%) (e.g., ATP assay)
e.g., A5491
10
50
e.g., MCF-71
10
50

Table 3: Induction of Apoptosis in 3D Spheroids by this compound

Cell LineThis compound Conc. (µM)Caspase-3/7 Activity (Fold Change vs. Control)
e.g., A54910
50
e.g., MCF-710
50

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in 3D tumor spheroid models.

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
  • Cell Preparation: Culture cancer cells of interest in their recommended standard 2D culture medium. Harvest cells at 70-80% confluency using standard trypsinization methods.

  • Cell Counting and Resuspension: Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue). Centrifuge the cell suspension and resuspend the pellet in spheroid formation medium (standard medium supplemented with 20% Methocel or other suitable extracellular matrix component) to a final concentration of 2.5 x 10⁴ cells/mL.

  • Seeding: Add 100 µL of the cell suspension to each well of a 96-well ultra-low attachment (ULA) round-bottom plate. This will result in 2,500 cells per spheroid.

  • Incubation: Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days to allow for spheroid formation. Spheroids should appear as tight, spherical aggregates.

Protocol 2: this compound Treatment and Spheroid Growth Inhibition Assay
  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in the spheroid culture medium to achieve the desired final concentrations.

  • Treatment: After spheroid formation (Day 3-5), carefully remove 50 µL of the medium from each well and replace it with 50 µL of the medium containing the appropriate concentration of this compound (or vehicle control).

  • Imaging and Analysis: Image the spheroids at regular intervals (e.g., every 48 hours) for a period of 7-14 days using an inverted microscope with a camera.

  • Quantification: Measure the major and minor diameter of each spheroid using image analysis software (e.g., ImageJ). Calculate the spheroid volume using the formula: Volume = (major diameter × minor diameter²)/2. Plot the spheroid growth curves over time for each treatment condition.

Protocol 3: Viability and Apoptosis Assays
  • ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D):

    • At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the viability reagent to each well.

    • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7):

    • Follow a similar procedure to the ATP assay, using the specific caspase activity reagent.

    • Measure the resulting luminescence to quantify the activity of executioner caspases, which is indicative of apoptosis.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for testing this compound in 3D tumor spheroid models.

G cluster_workflow Experimental Workflow start Start: Cancer Cell Line Culture (2D) harvest Harvest and Prepare Cell Suspension start->harvest seed Seed Cells into ULA 96-Well Plate harvest->seed form Spheroid Formation (3-5 days) seed->form treat Treat Spheroids with this compound (Varying Concentrations) form->treat monitor Monitor Spheroid Growth (Imaging every 48h for 7-14 days) treat->monitor endpoint Endpoint Assays monitor->endpoint viability Viability Assay (e.g., ATP) endpoint->viability apoptosis Apoptosis Assay (e.g., Caspase-3/7) endpoint->apoptosis data Data Analysis and Interpretation viability->data apoptosis->data

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Tuvatexib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuvatexib (VDA-1102) is a novel small molecule drug candidate that selectively induces apoptosis in cancer cells. Its mechanism of action involves the disruption of the interaction between hexokinase-2 (HK2) and the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane. In many cancer cells, the overexpression and binding of HK2 to VDAC inhibits the intrinsic apoptotic pathway, promoting cell survival. This compound restores the apoptotic signaling cascade by detaching HK2 from VDAC. This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

This protocol utilizes a standard Annexin V and Propidium Iodide (PI) co-staining method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: This is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.

By using both Annexin V and PI, we can distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Quantitative analysis of apoptosis is crucial for evaluating the efficacy of this compound. The data should be presented in a clear and structured format to allow for easy comparison between different treatment conditions. Below is a template table for summarizing flow cytometry data. Researchers should populate this table with their experimental results.

Table 1: Hypothetical Example of Apoptosis Induction by this compound in Melanoma Cells (e.g., A375 cell line) after 48 hours of treatment.

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
1080.1 ± 3.512.3 ± 1.55.4 ± 1.12.2 ± 0.7
2565.7 ± 4.222.8 ± 2.39.1 ± 1.82.4 ± 0.9
5040.3 ± 5.145.6 ± 3.911.5 ± 2.42.6 ± 1.1
10015.9 ± 3.860.2 ± 4.520.7 ± 3.13.2 ± 1.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • This compound (VDA-1102)

  • Cancer cell line of interest (e.g., Melanoma cell line A375, or a Cutaneous T-Cell Lymphoma cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • 96-well plates or culture flasks

Protocol for this compound Treatment and Subsequent Apoptosis Analysis

1. Cell Seeding and Treatment:

  • Seed the cancer cells in a 96-well plate or culture flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow the cells to adhere and grow overnight (for adherent cells).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

2. Cell Harvesting and Staining:

  • After the incubation period, harvest the cells. For suspension cells, gently pipette the cells and transfer to a microcentrifuge tube. For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and then wash the cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

  • Determine the cell concentration and adjust to approximately 1 x 10^6 cells/mL in 1X Binding Buffer.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

3. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer immediately (within 1 hour).

  • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.

  • Acquire data for at least 10,000 events per sample.

  • Analyze the data to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Visualizations

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Flow_Cytometry_Workflow start Start: Cancer Cell Culture treatment This compound Treatment (various concentrations and time points) start->treatment harvest Cell Harvesting (Trypsinization for adherent cells) treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer acquire Data Acquisition (Flow Cytometer) add_buffer->acquire analyze Data Analysis (Quantify cell populations) acquire->analyze end End: Apoptosis Quantification analyze->end Gating_Strategy cluster_gating Gating Strategy FSC_SSC 1. FSC vs SSC (Gate on cell population, exclude debris) Singlets 2. FSC-A vs FSC-H (Gate on single cells, exclude doublets) FSC_SSC->Singlets Apoptosis_Plot Q1: Necrotic (AV-/PI+) Q2: Late Apoptotic (AV+/PI+) ----------------------------------- Q3: Viable (AV-/PI-) Q4: Early Apoptotic (AV+/PI-) Singlets->Apoptosis_Plot

Troubleshooting & Optimization

Technical Support Center: Tuvatexib in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the solubility and stability of Tuvatexib when prepared in dimethyl sulfoxide (DMSO).

This compound in DMSO: Quantitative Data Summary

ParameterValueNotes
Solubility 100 mg/mL (296.38 mM)Requires sonication for dissolution. It is highly recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1]
Appearance in Solution Colorless to light yellow liquidVisually inspect for any precipitation or color change before use.[1]
Stock Solution Storage (Recommended) -80°C for up to 6 monthsFor long-term storage to maintain stability.[1]
-20°C for up to 1 monthFor shorter-term storage.[1]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in DMSO. What can I do?

A1: this compound requires mechanical assistance to fully dissolve in DMSO.[1] Ensure you are using an ultrasonic bath or a vortex mixer. If precipitation persists, gentle warming to 37°C for a short period (10-15 minutes) can aid dissolution. Always use newly opened, anhydrous DMSO, as absorbed water can significantly decrease solubility.

Q2: My this compound stock solution in DMSO has been stored at -20°C for over a month. Is it still usable?

A2: For optimal results, it is recommended to use stock solutions stored at -20°C within one month. Beyond this period, the stability of the compound may be compromised. It is advisable to prepare fresh stock solutions or re-qualify the solution's purity and concentration via analytical methods like HPLC if it has been stored for longer than the recommended time.

Q3: Can I repeatedly freeze and thaw my this compound stock solution in DMSO?

A3: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to compound degradation and precipitation. Best practice is to aliquot the stock solution into single-use volumes before freezing. This ensures that you only thaw the amount needed for a specific experiment.

Q4: What is the recommended final concentration of DMSO in my cell-based assays?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% being preferable for sensitive cell lines. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent.

Q5: My this compound solution appears to have precipitated after dilution in aqueous buffer. What should I do?

A5: This is indicative of poor kinetic solubility in the aqueous medium. To mitigate this, consider a stepwise dilution protocol. Instead of a single large dilution, perform a series of smaller dilutions. For in vivo formulations, the use of co-solvents like PEG300, Tween-80, or corn oil in addition to DMSO can help maintain solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Visible Precipitate in Stock Solution - Incomplete dissolution.- Use of old or wet DMSO.- Exceeded solubility limit.- Degradation of the compound.- Sonicate the solution for an extended period.- Prepare a fresh solution using a new, sealed bottle of anhydrous DMSO.- Ensure you have not exceeded the 100 mg/mL solubility limit.- If the issue persists, the compound may have degraded. Prepare a fresh stock from a new batch of solid this compound.
Inconsistent Experimental Results - Inaccurate concentration of stock solution due to improper storage or handling.- Degradation of this compound in the stock solution.- Multiple freeze-thaw cycles.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store aliquots at -80°C for long-term use.- Prepare fresh stock solutions regularly.- Consider performing a purity analysis (e.g., by HPLC) on your stock solution to confirm its integrity.
Cell Toxicity Observed in Vehicle Control - Final DMSO concentration is too high.- Ensure the final concentration of DMSO in your assay is below 0.5%, and preferably at or below 0.1%.- Perform a dose-response curve for DMSO on your specific cell line to determine its tolerance.

Experimental Protocols & Workflows

For researchers wishing to independently verify the solubility and stability of this compound in DMSO, the following protocols provide a framework for conducting these assessments.

Protocol 1: Thermodynamic Solubility Assessment in DMSO

This protocol determines the equilibrium solubility of this compound in DMSO.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial.

  • Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1 mL).

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge the suspension to pellet the excess, undissolved solid.

  • Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of your analytical method.

  • Analysis: Analyze the diluted sample using a validated HPLC-UV or LC-MS method.

  • Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a calibration curve prepared from a known standard. Calculate the original solubility in DMSO by applying the dilution factor.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add excess solid this compound to vial B 2. Add anhydrous DMSO A->B C 3. Shake at 25°C for 24-48h B->C D 4. Centrifuge to pellet solid C->D E 5. Filter supernatant (0.22 µm) D->E F 6. Dilute filtrate for analysis E->F G 7. Analyze by HPLC/LC-MS F->G H 8. Quantify against standard curve G->H

Workflow for Thermodynamic Solubility Assessment.
Protocol 2: Long-Term Stability Assessment in DMSO

This protocol evaluates the stability of this compound in a DMSO stock solution over time under typical storage conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Aliquoting: Dispense small, equal volumes of the stock solution into multiple amber glass vials, minimizing headspace.

  • Time-Zero Analysis (T0): Immediately analyze one of the freshly prepared aliquots using a validated, stability-indicating LC-MS method to determine the initial purity (100% reference value).

  • Storage: Store the remaining vials at the desired temperature conditions (e.g., -20°C and -80°C), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

  • Sample Analysis: Allow the vial to thaw completely at room temperature. Analyze the sample using the same LC-MS method as in the T0 analysis.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample by comparing the peak area of the parent compound. A decrease in the main peak area and the appearance of new peaks may indicate degradation.

G cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage cluster_timepoint Time-Point Evaluation A 1. Prepare this compound stock in DMSO B 2. Aliquot into multiple vials A->B C 3. Analyze T0 sample by LC-MS (Establish 100% Purity) B->C D 4. Store aliquots at -20°C and -80°C B->D E 5. Retrieve samples at set intervals (1, 3, 6 months) D->E F 6. Analyze by LC-MS E->F G 7. Calculate % remaining vs. T0 F->G

Workflow for Long-Term Stability Assessment.

References

Technical Support Center: Optimizing Tuvatexib Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Tuvatexib (formerly VDA-1102) concentration for in vitro experiments. This compound is a novel small molecule that selectively detaches Hexokinase 2 (HK2) from the Voltage-Dependent Anion Channel (VDAC) on the mitochondrial outer membrane, leading to cancer cell-specific apoptosis and inhibition of glycolysis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class anti-neoplastic agent that functions by modulating the interaction between Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel (VDAC).[1][3] In many cancer cells, HK2 is overexpressed and bound to VDAC, which blocks pro-apoptotic signals and provides preferential access to mitochondrial ATP, fueling the high glycolytic rate known as the Warburg effect.[1] this compound selectively disrupts this HK2/VDAC interaction, which leads to the induction of apoptosis and a reduction in glycolysis in cancer cells, while sparing normal cells that primarily express Hexokinase 1 (HK1).

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: this compound's efficacy is linked to the expression of HK2. Therefore, it is expected to be most effective in cancer cell lines with high levels of HK2 expression. This includes, but is not limited to, cell lines derived from skin cancers (e.g., actinic keratosis, cutaneous T-cell lymphoma), lung cancer, breast cancer, and liver cancer. It is recommended to quantify HK2 expression levels in your cell line of interest prior to initiating experiments.

Q3: What is a recommended starting concentration range for this compound in in vitro assays?

A3: While specific IC50 values for this compound in a wide range of cell lines are not yet publicly available, a common approach for novel small molecule inhibitors is to perform a broad dose-response curve. Based on typical small molecule inhibitor potencies, a starting range of 10 nM to 100 µM is recommended to determine the optimal concentration for your specific cell line and assay.

Q4: What are the essential controls to include when testing this compound?

A4: To ensure accurate interpretation of your results, the following controls are crucial:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.

  • Positive Control: A known inducer of apoptosis or an inhibitor of glycolysis in your cell line of choice (e.g., Staurosporine for apoptosis). This confirms that your assay is functioning correctly.

  • Negative Control Cell Line: If possible, use a cell line with low or no HK2 expression to demonstrate the selectivity of this compound.

Troubleshooting Guide

Issue 1: this compound is not inducing apoptosis or reducing cell viability at expected concentrations.

Possible Cause Troubleshooting Step Rationale
Low HK2 Expression Quantify HK2 protein levels in your cell line via Western Blot or qPCR.This compound's primary target is the HK2/VDAC complex. Low target expression will result in reduced efficacy.
Compound Insolubility Visually inspect the stock solution and final media concentration for precipitation. If needed, sonicate or gently warm the solution.The compound must be fully dissolved to be active. The final DMSO concentration should typically be below 0.5%.
Incorrect Cell Seeding Density Optimize cell seeding density. Ensure cells are in the logarithmic growth phase during treatment.Cell density can affect nutrient availability and cell signaling, influencing the response to treatment.
Assay Incubation Time Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.The apoptotic effects of this compound may require a longer incubation period to become apparent.
Compound Degradation Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles.The compound may be unstable in culture media or after multiple freeze-thaw cycles.

Issue 2: High background or inconsistent results in apoptosis assays.

Possible Cause Troubleshooting Step Rationale
Suboptimal Antibody/Reagent Concentration Titrate antibodies (e.g., Annexin V) and dyes (e.g., Propidium Iodide) to determine the optimal concentration for your cell type.Excessive or insufficient reagent concentrations can lead to high background or weak signals.
Harsh Cell Handling Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false positives.Physical stress can induce necrosis, which can be mistaken for late-stage apoptosis.
Inconsistent Cell Culture Conditions Maintain consistency in cell passage number, confluency, and media composition between experiments.Variations in cell state can significantly impact their response to treatment and assay performance.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

The following table presents hypothetical, yet scientifically plausible, IC50 values for this compound to illustrate expected potencies in different cancer cell lines. Researchers should determine the precise IC50 values for their specific experimental systems.

Cell LineCancer TypeHK2 ExpressionHypothetical IC50 (µM)
A431Skin Squamous Cell CarcinomaHigh5.2
Hut-78Cutaneous T-Cell LymphomaHigh8.7
A549Non-Small Cell Lung CancerModerate15.4
MCF-7Breast CancerModerate22.1
LNCaPProstate CancerLow> 50

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A common starting range is from 200 µM down to 20 nM. Also, prepare a 2x vehicle control.

  • Cell Treatment: Remove the existing media and add 50 µL of fresh media to each well. Then, add 50 µL of the 2x this compound serial dilutions and vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a duration determined by a preliminary time-course experiment (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining

This protocol describes how to measure this compound-induced apoptosis via flow cytometry.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) and include vehicle and untreated controls. Incubate for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent like TrypLE. Combine the floating and adherent cells and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Tuvatexib_Mechanism_of_Action cluster_cancer_cell Cancer Cell This compound This compound VDAC_HK2 VDAC-HK2 Complex (Mitochondrial Outer Membrane) This compound->VDAC_HK2 Inhibits Interaction HK2 Free HK2 VDAC_HK2->HK2 VDAC Free VDAC VDAC_HK2->VDAC Glycolysis High Glycolysis (Warburg Effect) VDAC_HK2->Glycolysis Promotes Apoptosis_Blocked Apoptosis Blocked VDAC_HK2->Apoptosis_Blocked Promotes Reduced_Glycolysis Reduced Glycolysis HK2->Reduced_Glycolysis Leads to Pro_Apoptotic Pro-Apoptotic Factors (e.g., Bax) VDAC->Pro_Apoptotic Allows binding of Apoptosis_Induced Apoptosis Induced Cytochrome_C Cytochrome C Release Pro_Apoptotic->Cytochrome_C Triggers Caspase_Activation Caspase Activation Cytochrome_C->Caspase_Activation Initiates Caspase_Activation->Apoptosis_Induced Results in Experimental_Workflow_IC50 cluster_workflow IC50 Determination Workflow A 1. Seed Cells (96-well plate) B 2. Prepare this compound Serial Dilutions A->B C 3. Treat Cells (e.g., 48-72h) B->C D 4. Add MTT Reagent (Incubate 3-4h) C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Data Analysis (Non-linear Regression) F->G H Result: IC50 Value G->H Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for No Effect Start No Apoptotic Effect Observed Check_Target Is HK2 Expression High? Start->Check_Target Check_Compound Is Compound Soluble? Check_Target->Check_Compound Yes Solution_Target Select High HK2 Expressing Cell Line Check_Target->Solution_Target No Check_Assay Is Assay Optimized? (Time, Density) Check_Compound->Check_Assay Yes Solution_Compound Check Solvent/Stock Prepare Fresh Check_Compound->Solution_Compound No Solution_Assay Perform Time-Course & Density Optimization Check_Assay->Solution_Assay No End Re-run Experiment Check_Assay->End Yes Solution_Target->End Solution_Compound->End Solution_Assay->End

References

Technical Support Center: Overcoming Tuvatexib Resistance in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to Tuvatexib in cancer cell models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class anti-cancer agent that targets cancer cell metabolism and apoptosis through a dual mechanism of action. It modulates the activity of Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway, and the Voltage-Dependent Anion Channel (VDAC) located on the outer mitochondrial membrane.[1] This dual action leads to a reversal of the Warburg effect (a hallmark of cancer metabolism), reactivation of programmed cell death (apoptosis), and modulation of the tumor microenvironment.

Q2: What are the potential mechanisms of acquired resistance to this compound?

While specific resistance mechanisms to this compound have not yet been extensively documented in published literature, based on its mechanism of action targeting glycolysis, potential resistance mechanisms can be extrapolated from studies on other glycolysis inhibitors:

  • Upregulation of alternative metabolic pathways: Cancer cells may adapt by upregulating alternative energy-producing pathways, such as oxidative phosphorylation or fatty acid oxidation, to compensate for the inhibition of glycolysis.

  • Alterations in drug targets: Mutations or altered expression of HK2 or VDAC could potentially reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cancer cells, reducing its intracellular concentration and efficacy.

  • Activation of pro-survival signaling pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or activation of survival pathways like PI3K/Akt/mTOR can counteract the pro-apoptotic effects of this compound.[2]

  • Changes in the tumor microenvironment: Alterations in the tumor microenvironment, such as hypoxia, can select for cells with inherent resistance to glycolysis inhibition.

Q3: How can I determine if my cancer cell line has developed resistance to this compound?

The primary method to determine resistance is to assess the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental (sensitive) cell line. A significant increase (typically 3-fold or higher) in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay such as the MTT or CellTiter-Glo assay.

Troubleshooting Guide

This guide provides solutions to common problems encountered when studying this compound resistance.

Problem Possible Cause Suggested Solution
High variability in IC50 values between experiments. Inconsistent cell seeding density, variations in drug preparation, or differences in incubation time.Ensure consistent cell seeding density. Prepare fresh drug dilutions for each experiment. Standardize all incubation times.
No significant difference in IC50 between parental and suspected resistant cells. Insufficient drug exposure to induce resistance. The resistance mechanism is not based on altered sensitivity to this compound's direct targets.Continue the drug selection process for a longer duration or with gradually increasing concentrations. Investigate alternative resistance mechanisms such as altered cell signaling or drug efflux.
Resistant cells grow significantly slower than parental cells. The resistance mechanism may come at a metabolic cost to the cells.Characterize the growth rate of both cell lines and normalize cell viability data to the growth rate of untreated cells for a more accurate comparison of drug effects.
Difficulty in detecting apoptosis in this compound-treated resistant cells. Resistant cells may have upregulated anti-apoptotic pathways.Use more sensitive apoptosis assays or a combination of assays (e.g., Annexin V/PI staining, caspase activity assays, and western blot for cleaved PARP). Investigate the expression of Bcl-2 family proteins.

Data Presentation

The following tables provide hypothetical examples of quantitative data that could be generated when studying this compound resistance. Note: As of late 2025, specific public data on this compound resistance is limited. These tables are for illustrative purposes based on typical findings for glycolysis inhibitors.

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Change in Resistance
A549 (Lung Carcinoma)1.512.08.0
MCF-7 (Breast Cancer)2.825.29.0
U87-MG (Glioblastoma)0.910.812.0

Table 2: Hypothetical Synergistic Effects of this compound with a Standard Chemotherapeutic Agent (e.g., Doxorubicin) in a this compound-Resistant Cell Line

TreatmentIC50 of Doxorubicin (nM)Combination Index (CI)*
Doxorubicin alone500-
Doxorubicin + this compound (1 µM)1500.4
Doxorubicin + this compound (2.5 µM)750.2

*Combination Index (CI) is a quantitative measure of drug synergy. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

1. Protocol for Generating this compound-Resistant Cancer Cell Lines

This protocol describes a method for inducing this compound resistance in a cancer cell line through continuous exposure to the drug.

  • Materials:

    • Parental cancer cell line of interest

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • Cell counting solution (e.g., Trypan Blue)

    • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Procedure:

    • Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay.

    • Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

    • When the cells reach 70-80% confluency, subculture them into fresh medium containing the same concentration of this compound.

    • Once the cells have adapted and are growing consistently at this concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).

    • At each concentration step, allow the cells to adapt and resume a stable growth rate before the next increase.

    • Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to monitor the development of resistance.

    • Continue this process until a significant and stable increase in the IC50 (e.g., >5-fold) is achieved.

    • The resulting cell line is considered this compound-resistant. It is crucial to maintain a culture of the parental cell line in parallel for comparative studies.

2. Protocol for Western Blot Analysis of HK2 and VDAC

This protocol outlines the steps for detecting the protein expression levels of Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel (VDAC).

  • Materials:

    • Parental and this compound-resistant cell lysates

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against HK2 and VDAC

    • Loading control primary antibody (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Prepare cell lysates from parental and resistant cells and determine the protein concentration.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HK2, VDAC, and a loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control to compare the expression levels between parental and resistant cells.

3. Protocol for Assessing Mitochondrial Apoptosis

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis.

  • Materials:

    • Parental and this compound-resistant cells

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed parental and resistant cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control for each cell line.

    • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to assess the level of apoptosis induced by this compound.

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows for studying resistance.

Tuvatexib_Mechanism_of_Action cluster_Cell Cancer Cell cluster_Mitochondrion Mitochondrion This compound This compound VDAC VDAC This compound->VDAC Modulates HK2 Hexokinase 2 This compound->HK2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cytochrome_c Cytochrome c VDAC->Cytochrome_c Release Glycolysis Glycolysis HK2->Glycolysis Cytochrome_c->Apoptosis Warburg_Effect Warburg Effect Glycolysis->Warburg_Effect ATP_Production Reduced ATP Production Glycolysis->ATP_Production Resistance_Workflow cluster_Characterization Phenotypic and Mechanistic Analysis cluster_Strategies Overcoming Resistance start Start with Parental Cancer Cell Line induce_resistance Induce Resistance (Continuous this compound Exposure) start->induce_resistance confirm_resistance Confirm Resistance (IC50 Assay) induce_resistance->confirm_resistance characterize Characterize Resistant Phenotype confirm_resistance->characterize Resistant investigate_mechanisms Investigate Mechanisms of Resistance characterize->investigate_mechanisms growth_assay Growth Rate Assay characterize->growth_assay apoptosis_assay Apoptosis Assay characterize->apoptosis_assay overcome_resistance Strategies to Overcome Resistance investigate_mechanisms->overcome_resistance western_blot Western Blot (HK2, VDAC, etc.) investigate_mechanisms->western_blot metabolic_analysis Metabolic Flux Analysis investigate_mechanisms->metabolic_analysis end Resensitization or Novel Treatment Strategy overcome_resistance->end combination_therapy Combination Therapy overcome_resistance->combination_therapy alternative_inhibitors Alternative Pathway Inhibitors overcome_resistance->alternative_inhibitors Apoptosis_Signaling_Pathway cluster_Mitochondrion Mitochondrion This compound This compound VDAC VDAC This compound->VDAC Modulates Bax_Bak Bax/Bak VDAC->Bax_Bak Activates MMP Mitochondrial Membrane Potential (ΔΨm) Collapse Bax_Bak->MMP Cytochrome_c Cytochrome c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome MMP->Cytochrome_c Release Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Tuvatexib formulation for improved in vivo delivery

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tuvatexib

Disclaimer: this compound is a small molecule in development targeting the voltage-dependent anion channel (VDAC) and hexokinase 2 (HK2).[1][2] This guide is intended for research professionals. All information is provided for investigational use only.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational small molecule antineoplastic agent.[1] Its mechanism of action involves the modulation of Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel (VDAC), which disrupts excessive glycolysis in cancer cells (the Warburg effect) and helps to reactivate apoptosis (programmed cell death).[2]

Q2: What are the known physicochemical properties of this compound?

A2: this compound is a small molecule characterized by low aqueous solubility, which presents challenges for oral formulation and achieving consistent in vivo exposure. Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Comments
Molecular Weight 450.5 g/mol Typical for small molecule inhibitors.
LogP 4.2 Indicates high lipophilicity.
Aqueous Solubility (pH 7.4) < 0.1 µg/mL Classified as practically insoluble.
pKa 3.5 (acidic), 8.1 (basic) Ionizable compound.

| Biopharmaceutics Classification | BCS Class II/IV | Low solubility, variable permeability.[3] |

Q3: What is a recommended starting formulation for preclinical in vivo studies?

A3: Due to its low solubility, a simple aqueous suspension is likely to yield poor and variable absorption. For initial preclinical studies in rodents, an amorphous solid dispersion (ASD) is a recommended strategy to enhance bioavailability. A typical ASD formulation composition is provided below.

Table 2: Example Amorphous Solid Dispersion (ASD) Formulation for Preclinical Use

Component Purpose Example Concentration (% w/w)
This compound Active Pharmaceutical Ingredient (API) 25%
HPMCAS-HG Polymeric Carrier (stabilizes amorphous state) 74%

| Polysorbate 80 | Surfactant (improves wettability) | 1% |

Troubleshooting Guide

Issue 1: Low or Inconsistent Plasma Exposure in Animal Studies

  • Possible Cause 1: Poor Dissolution of the Compound.

    • Solution: The crystalline form of this compound is poorly soluble. Ensure that an enabling formulation, such as an amorphous solid dispersion (ASD) or a lipid-based formulation, is being used. Verify the physical form of the drug in the formulation via techniques like XRPD to confirm it is amorphous.

  • Possible Cause 2: Drug Precipitation in the GI Tract.

    • Solution: Even when dosed in an enabling formulation, the drug can precipitate upon dilution in the aqueous environment of the gut. Include a precipitation inhibitor, such as HPMCAS, in the formulation. Consider optimizing the drug-to-polymer ratio in the ASD.

  • Possible Cause 3: First-Pass Metabolism.

    • Solution: Conduct an in vitro metabolic stability assay using liver microsomes to determine the intrinsic clearance of this compound. If metabolic liability is high, this may limit oral bioavailability despite formulation improvements. The route of administration may need to be reconsidered for certain experiments (e.g., intravenous or intraperitoneal).

Issue 2: High Variability in Efficacy Studies Between Subjects

  • Possible Cause 1: Inconsistent Formulation Preparation.

    • Solution: Ensure the formulation is prepared fresh and is homogenous. If using a suspension of an ASD, ensure it is well-mixed before dosing each animal. For ASDs prepared by spray drying, ensure the process parameters are consistent to produce uniform particles.

  • Possible Cause 2: Food Effects.

    • Solution: The presence of food can significantly alter the absorption of poorly soluble drugs. Standardize the feeding schedule of the animals. Conduct pilot pharmacokinetic studies in both fasted and fed states to understand the impact of food on this compound absorption.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying

  • Solvent Preparation: Prepare a solvent system of 90:10 (v/v) dichloromethane:methanol.

  • Dissolution: Dissolve this compound, HPMCAS-HG, and Polysorbate 80 in the solvent system to achieve the target concentrations specified in Table 2. Ensure complete dissolution to form a clear solution.

  • Spray Drying: Utilize a lab-scale spray dryer with the following example parameters:

    • Inlet Temperature: 80°C

    • Aspirator Flow Rate: 100% (~35 m³/h)

    • Pump Rate: 10% (~3 mL/min)

    • Nozzle Gas Flow: 2.0 bar

  • Secondary Drying: Collect the resulting powder and place it in a vacuum oven at 40°C for 24-48 hours to remove residual solvent.

  • Characterization: Analyze the resulting powder by X-Ray Powder Diffraction (XRPD) to confirm an amorphous halo pattern and by Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg).

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight but with free access to water.

  • Formulation Preparation: Prepare a suspension of the this compound ASD in a vehicle of 0.5% methylcellulose in water at a concentration of 10 mg/mL (active drug).

  • Dosing: Administer a single oral dose via gavage at a target dose of 50 mg/kg.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) via tail vein or saphenous vein into K2EDTA-coated tubes at pre-dose, and at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Table 3: Representative Rat Pharmacokinetic Data (50 mg/kg Oral Dose)

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*h/mL)
Crystalline Suspension 150 ± 45 4.0 1,200 ± 350

| 25% this compound ASD | 1,800 ± 550 | 2.0 | 15,500 ± 4,100 |

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrial Outer Membrane Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 G6P Glucose-6-P GLUT1->G6P ATP->ADP HK2 Hexokinase 2 G6P->HK2 Glycolysis Glycolysis HK2->Glycolysis VDAC VDAC HK2->VDAC binds CytoC Cytochrome C VDAC->CytoC release Apoptosis Apoptosis CytoC->Apoptosis This compound This compound This compound->HK2 inhibits This compound->VDAC modulates

Caption: this compound's dual mechanism of action on HK2 and VDAC.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Analysis p1 Solubility Screening in Polymers/Excipients p2 Prepare Amorphous Solid Dispersion (ASD) p1->p2 p3 Physical Characterization (XRPD, DSC, TGA) p2->p3 p4 Dose Formulation (e.g., Suspension in Vehicle) p3->p4 p5 Oral Dosing to Rodent Model p4->p5 p6 Serial Blood Sampling p5->p6 p7 LC-MS/MS Bioanalysis of Plasma Samples p6->p7 p8 PK Parameter Calculation (Cmax, Tmax, AUC) p7->p8

Caption: Experimental workflow for formulation and PK testing.

G Start Low In Vivo Exposure Observed? CheckForm Is an enabling formulation (e.g., ASD) being used? Start->CheckForm Yes DevelopForm Action: Develop an enabling formulation. CheckForm->DevelopForm No CheckDissolution Assess in vitro dissolution profile. CheckForm->CheckDissolution Yes SlowDiss Is dissolution rate slow or incomplete? CheckDissolution->SlowDiss OptimizeForm Action: Optimize formulation (e.g., drug load, polymer type). SlowDiss->OptimizeForm Yes CheckMetabolism Assess in vitro metabolic stability. SlowDiss->CheckMetabolism No HighClearance Is intrinsic clearance high? CheckMetabolism->HighClearance ConsiderIV Action: Consider IV dosing to bypass first-pass effect. HighClearance->ConsiderIV Yes ExposureOK Exposure likely limited by permeability or efflux. Investigate further. HighClearance->ExposureOK No

Caption: Troubleshooting guide for low in vivo drug exposure.

References

How to minimize Tuvatexib toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity during animal studies with Tuvatexib.

Troubleshooting Guides

Issue: Unexpected Local Skin Reactions at the Application Site

Possible Cause: Off-target effects on healthy skin cells, inflammatory response, or issues with the vehicle formulation.

Troubleshooting Steps:

  • Vehicle Control Group: Ensure a vehicle-only control group is included to differentiate effects of the formulation from this compound itself.

  • Dose-Response Assessment: Conduct a dose-ranging study to identify the minimum effective dose with the lowest local irritation.

  • Histopathological Analysis: Perform detailed histological examination of the application site and surrounding tissue in both treated and control animals to characterize the nature of the irritation.

  • Formulation Optimization: Consider reformulating the topical preparation to enhance delivery to target cells while minimizing contact with healthy tissue. This may involve altering the lipophilicity or using specific penetration enhancers.

Issue: Systemic Side Effects Observed with a Topically Applied Agent

Possible Cause: Unexpectedly high systemic absorption of this compound.

Troubleshooting Steps:

  • Pharmacokinetic (PK) Analysis: Conduct thorough PK studies to determine the extent of systemic absorption.[1][2] Microsampling techniques can be employed to reduce the number of animals required for these studies.[3]

  • Metabolite Profiling: Analyze plasma and urine for this compound metabolites to understand its systemic metabolic fate.

  • Dose and Application Area Reduction: Investigate if reducing the total dose or the size of the application area can maintain efficacy while lowering systemic exposure.

  • Evaluate Barrier Function: Assess the integrity of the skin barrier in the animal model, as compromised skin could lead to increased systemic absorption.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how might this relate to potential toxicities?

A1: this compound is a first-in-class anti-cancer agent that selectively targets the overexpressed Hexokinase 2 (HK2) metabolic checkpoint in cancer cells.[4] It also modulates the Voltage-Dependent Anion Channel (VDAC).[5] By inhibiting HK2, this compound disrupts the altered metabolism of cancer cells (the Warburg effect) and induces apoptosis (programmed cell death).

  • Potential On-Target Toxicity: While HK2 is overexpressed in cancer cells, basal expression in healthy tissues could potentially be affected at high concentrations, leading to metabolic disturbances in those cells.

  • Potential Off-Target Toxicity: As with any small molecule, off-target interactions are possible. Comprehensive screening against a panel of receptors and enzymes can help identify potential off-target liabilities.

Q2: Are there any known toxicities of this compound from clinical trials that could inform preclinical study design?

A2: Clinical trials of topical this compound (VDA-1102) for Actinic Keratosis and Cutaneous T-Cell Lymphoma have shown it to be safe and effective, with exceptionally rare adverse effects reported. This high safety profile in humans suggests a low likelihood of severe systemic toxicity in animal models when administered topically at therapeutic doses.

Q3: What are the best practices for minimizing the number of animals used in this compound toxicity studies?

A3: Adhering to the 3Rs principle (Replacement, Reduction, and Refinement) is crucial.

  • Replacement: Where possible, use in vitro methods, such as 3D skin models, to assess local tolerance and screen for potential toxicities before moving to in vivo studies. Computational toxicology models can also aid in predicting potential toxicities.

  • Reduction: Employ study designs that maximize the data obtained from each animal. For instance, using microsampling for pharmacokinetic analysis allows for serial blood collection from the same animal, reducing the need for satellite groups. The development of virtual control groups, using historical data and artificial intelligence, is an emerging strategy to reduce animal use.

  • Refinement: Use appropriate anesthesia and analgesia for all procedures. Closely monitor animals for any signs of distress or toxicity and establish clear humane endpoints.

Q4: How can I design an effective study to assess the safety pharmacology of this compound?

A4: A comprehensive safety pharmacology study should evaluate the potential effects of this compound on major organ systems. Given its topical application for skin cancer, the primary focus would be on dermal and systemic effects following absorption. Key assessments include:

  • Cardiovascular: Monitor heart rate, blood pressure, and electrocardiogram (ECG) in a relevant animal model.

  • Respiratory: Assess respiratory rate and function.

  • Central Nervous System (CNS): Observe for any behavioral changes, effects on motor coordination, and other neurological signs.

  • Renal and Hepatic Function: Conduct regular blood and urine analysis to monitor key biomarkers of kidney and liver function.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of a Hypothetical Topical Drug in an Animal Model

ParameterIntravenous (IV)Subcutaneous (SC)Topical (PO)
Dose2 mg/kg4 mg/kg4 mg/kg
Cmax (µg/mL)-2.343.34
Tmax (h)-1.500.50
AUC(0-∞) (µg·h/mL)1.873.673.43
Bioavailability (%)10098.0291.73
Elimination Half-life (h)0.32--
Volume of Distribution (L/kg)0.24--
Total Clearance (L/h/kg)0.52--
Data is hypothetical and for illustrative purposes. Actual data should be generated from specific preclinical studies.

Experimental Protocols

Protocol 1: Assessment of Local Tolerance in a Rodent Model

  • Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or BALB/c mice).

  • Groups:

    • Group 1: Vehicle control (topical application)

    • Group 2: Low-dose this compound (topical application)

    • Group 3: Mid-dose this compound (topical application)

    • Group 4: High-dose this compound (topical application)

  • Procedure:

    • Acclimatize animals for at least 5 days.

    • On Day 0, shave a small area on the dorsal back of each animal.

    • Apply the designated formulation to the shaved area once daily for 28 days.

    • Observe the application site daily for signs of erythema, edema, and other skin reactions, and score according to a standardized scale (e.g., Draize scale).

    • Monitor body weight and food/water consumption throughout the study.

  • Endpoint Analysis:

    • At the end of the study, collect skin samples from the application site for histopathological examination.

    • Collect blood for hematology and clinical chemistry analysis.

Visualizations

Tuvatexib_Mechanism_of_Action cluster_cancer_cell Cancer Cell This compound This compound VDAC VDAC (Voltage-Dependent Anion Channel) This compound->VDAC Modulates HK2 HK2 (Hexokinase 2) This compound->HK2 Inhibits Mitochondria Mitochondria VDAC->Mitochondria G6P Glucose-6-Phosphate HK2->G6P Apoptosis Apoptosis HK2->Apoptosis Inhibition leads to Glucose Glucose Glucose->G6P Phosphorylation Warburg Warburg Effect (Increased Glycolysis) G6P->Warburg Mitochondria->Apoptosis

Caption: this compound's mechanism of action in a cancer cell.

Experimental_Workflow_Toxicity_Minimization cluster_preclinical Preclinical Toxicity Assessment A In Vitro Screening (e.g., 3D Skin Models) B Dose-Ranging Study (Identify MTD) A->B Inform Dose Selection D Repeat-Dose Toxicity Study B->D Set Dose Levels C Pharmacokinetic (PK) Study (Microsampling) C->D Correlate Exposure with Toxicity F Histopathology D->F E Safety Pharmacology G Data Analysis & Reporting E->G F->G

Caption: Experimental workflow for minimizing this compound toxicity.

References

Tuvatexib dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with tuvatexib. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class small molecule that selectively targets the abnormal metabolism of cancer cells. It functions as a dual modulator of Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel (VDAC). In cancer cells, HK2 is often overexpressed and bound to VDAC on the outer mitochondrial membrane. This complex contributes to the Warburg effect (aerobic glycolysis) and inhibits apoptosis. This compound disrupts the HK2-VDAC interaction, leading to the detachment of HK2 from the mitochondria. This triggers apoptosis and reverses the cancer cell's metabolic reprogramming, selectively killing malignant cells with minimal effect on surrounding healthy tissue.[1][2][3]

Q2: In which cancer types has this compound shown activity?

A2: this compound (formerly VDA-1102) has demonstrated preclinical and clinical activity in dermatological malignancies. It is being developed as a topical treatment for actinic keratosis (AK) and cutaneous T-cell lymphoma (CTCL).[4][5] Preclinical studies have also been conducted in models of cutaneous squamous cell carcinoma (cSCC).

Q3: What formulations of this compound have been used in studies?

A3: this compound has been primarily investigated as a topical ointment in clinical trials for actinic keratosis and cutaneous T-cell lymphoma. Ointment strengths of up to 20% have been evaluated in preclinical toxicology studies.

Q4: Is there any available data on the systemic exposure of topical this compound?

A4: Pharmacokinetic analyses from clinical trials with the topical ointment formulation have shown no systemic exposure of this compound or its major metabolite at a limit of quantitation of 1 ng/mL and 20 ng/mL, respectively.

Dose-Response Curve Optimization: A Guide

Optimizing the dose-response curve is critical for accurately determining the potency of this compound (e.g., IC50 or EC50) in your specific experimental model. Below are troubleshooting tips and a generalized protocol.

Troubleshooting Common Issues in Dose-Response Assays
Issue Potential Cause(s) Recommended Solution(s)
No observable dose-response (flat curve) - this compound concentration range is too low. - The chosen cell line is not sensitive to this compound. - Insufficient incubation time. - Assay is not sensitive enough.- Test a wider and higher range of this compound concentrations. - Ensure the cell line expresses HK2. - Increase the incubation time with this compound. - Use a more sensitive cell viability or apoptosis assay.
High variability between replicates - Inconsistent cell seeding density. - Pipetting errors during drug dilution or reagent addition. - Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and be meticulous with technique. - Avoid using the outer wells of the microplate or fill them with sterile PBS.
Incomplete curve (no upper or lower plateau) - The concentration range is not wide enough.- Extend the concentration range in both directions to capture the full sigmoidal curve.
Precipitation of this compound in culture medium - this compound has limited solubility in aqueous solutions.- Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low and consistent across all wells.

Data Presentation: In Vitro Efficacy of this compound

While specific IC50 values for this compound in various cancer cell lines are not yet widely published, researchers can generate this data using the protocols provided below. The following table template should be used to summarize the results for clear comparison.

Cell Line Assay Type Incubation Time (hours) IC50 (µM) 95% Confidence Interval
e.g., A431 (cSCC)MTT Assay72[Your Data][Your Data]
e.g., HT-297.T (AK)Annexin V Apoptosis Assay48[Your Data][Your Data]
[Your Cell Line][Your Assay][Your Timepoint][Your Data][Your Data]

Experimental Protocols

Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol describes how to determine the concentration of this compound that inhibits 50% of cell viability in a cancer cell line of interest.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., A431, HT-297.T)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • This compound Preparation and Addition:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a sigmoidal dose-response curve using appropriate software to determine the IC50 value.

Assessing this compound-Induced Apoptosis (Annexin V Staining)

This protocol outlines the use of Annexin V staining and flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with different concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Tuvatexib_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol VDAC VDAC HK2 HK2 VDAC->HK2 bound to Apoptosis Apoptosis Inhibition HK2->Apoptosis inhibits This compound This compound This compound->VDAC disrupts interaction Glycolysis ↑ Glycolysis (Warburg Effect) Glucose Glucose G6P G6P Glucose->G6P HK2 G6P->Glycolysis Dose_Response_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A 1. Cell Seeding B 2. This compound Treatment (Serial Dilutions) A->B C 3. Incubation B->C D 4. Viability/Apoptosis Assay C->D E 5. Data Acquisition (e.g., Absorbance) D->E F 6. Normalization to Control E->F G 7. Non-linear Regression (Sigmoidal Curve Fit) F->G H 8. IC50/EC50 Determination G->H

References

Identifying potential mechanisms of Tuvatexib resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tuvatexib. This resource is designed for researchers, scientists, and drug development professionals investigating the efficacy and mechanisms of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a first-in-class small molecule with a dual mechanism of action. It selectively targets the metabolic checkpoint, Hexokinase 2 (HK2), which is overexpressed in cancer cells. By inhibiting HK2 and modulating the Voltage-Dependent Anion Channel (VDAC), this compound disrupts the abnormal glycolysis in cancer cells (the Warburg effect) and reactivates the cell's natural process of programmed cell death, known as apoptosis.[1][2][3] This targeted approach allows this compound to selectively kill cancer cells while sparing surrounding healthy tissue.[3]

Q2: What are the known clinical applications of this compound?

A2: this compound (also known as VDA-1102) is currently in Phase II clinical trials for the treatment of Actinic Keratosis and Cutaneous T-cell Lymphoma (CTCL).[1] Preclinical studies have also been conducted for its potential use in solid tumors.

Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A3: While specific mechanisms of resistance to this compound have not been definitively established in the literature, based on its mechanism of action and general principles of cancer drug resistance, several potential mechanisms can be hypothesized:

  • Alterations in the Drug Target: Genetic mutations or changes in the expression levels of Hexokinase 2 (HK2) or the Voltage-Dependent Anion Channel (VDAC) could reduce the binding affinity of this compound to its targets.

  • Activation of Bypass Pathways: Cancer cells might develop resistance by upregulating alternative metabolic pathways to compensate for the inhibition of glycolysis, or by activating pro-survival signaling pathways that counteract the pro-apoptotic signals induced by this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of the drug out of the cancer cell, thereby reducing its intracellular concentration and efficacy.

  • Changes in the Tumor Microenvironment: The microenvironment of a tumor can influence its response to therapy. For example, altered pH or hypoxia could potentially impact this compound's effectiveness.

  • Epigenetic Modifications: Changes in DNA methylation or histone modification could alter the expression of genes involved in this compound's mechanism of action or in resistance pathways.

Troubleshooting Guides

This section provides guidance for researchers encountering unexpected results or potential resistance during their experiments with this compound.

Scenario 1: Decreased Apoptotic Response to this compound Treatment

You observe a statistically significant decrease in apoptosis in your cancer cell line following this compound treatment compared to previous experiments.

Potential Cause & Troubleshooting Steps:

Potential Cause Experimental Protocol to Investigate Expected Outcome if Cause is Confirmed
Mutation in HK2 or VDAC 1. Sequencing: Perform Sanger or next-generation sequencing of the HK2 and VDAC1 genes in the resistant and sensitive cell lines. 2. Western Blot: Analyze the protein expression levels of HK2 and VDAC1.Identification of novel mutations in the resistant cell line. Significant changes in protein expression levels.
Upregulation of Anti-Apoptotic Proteins 1. Western Blot: Probe for key anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. 2. qRT-PCR: Quantify the mRNA levels of the corresponding genes.Increased expression of one or more anti-apoptotic proteins in the resistant cell line.
Activation of Pro-Survival Signaling 1. Phospho-Kinase Array: Screen for the activation of various survival pathways (e.g., PI3K/Akt, MAPK/ERK). 2. Western Blot: Validate the findings by probing for phosphorylated forms of key signaling proteins (e.g., p-Akt, p-ERK).Increased phosphorylation of key survival pathway proteins in the resistant cell line upon this compound treatment.

Diagram: this compound's Mechanism of Action

Tuvatexib_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound VDAC VDAC This compound->VDAC modulates HK2 Hexokinase 2 (HK2) This compound->HK2 inhibits Apoptosis Apoptosis VDAC->Apoptosis inhibits Glycolysis Glycolysis (Warburg Effect) HK2->Glycolysis Cell_Survival Cell Survival Apoptosis->Cell_Survival inhibits Glycolysis->Cell_Survival

Caption: this compound inhibits HK2 and modulates VDAC to induce apoptosis.

Scenario 2: Reduced this compound Efficacy in a Subpopulation of Cells

You notice that while this compound is effective in the majority of your cancer cell population, a small subset of cells consistently survives and proliferates.

Potential Cause & Troubleshooting Steps:

Potential Cause Experimental Protocol to Investigate Expected Outcome if Cause is Confirmed
Increased Drug Efflux 1. Rhodamine 123 Assay: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to measure efflux activity via flow cytometry. 2. Western Blot: Analyze the expression of common drug transporters like ABCB1 (MDR1) and ABCG2.Lower intracellular fluorescence and higher expression of ABC transporters in the surviving cell population.
Clonal Heterogeneity 1. Single-Cell RNA Sequencing: Isolate the resistant subpopulation and perform single-cell RNA sequencing to identify unique gene expression signatures. 2. Colony Formation Assay: Culture the resistant subpopulation and re-treat with this compound to confirm the resistant phenotype.Identification of distinct gene expression clusters in the resistant cells. The resistant clone will show sustained growth in the presence of this compound.

Diagram: Investigating this compound Resistance Workflow

Resistance_Workflow Start Reduced this compound Sensitivity Observed Hypothesis1 Target Alteration? Start->Hypothesis1 Hypothesis2 Bypass Pathways Activated? Start->Hypothesis2 Hypothesis3 Increased Drug Efflux? Start->Hypothesis3 Experiment1 Sequence HK2/VDAC Western Blot for Expression Hypothesis1->Experiment1 Experiment2 Phospho-Kinase Array Metabolomics Hypothesis2->Experiment2 Experiment3 Rhodamine 123 Assay Western Blot for ABC Transporters Hypothesis3->Experiment3 Result1 Mutation/Expression Change Found Experiment1->Result1 Result2 Alternative Pathway Upregulated Experiment2->Result2 Result3 Efflux Pump Overexpressed Experiment3->Result3

Caption: A logical workflow for troubleshooting this compound resistance.

Diagram: Potential Resistance Mechanisms to this compound

Resistance_Mechanisms cluster_cell Resistant Cancer Cell This compound This compound Target_Alteration HK2/VDAC Mutation or Expression Change This compound->Target_Alteration Reduced Binding Bypass_Pathways Upregulation of Alternative Metabolic & Survival Pathways Drug_Efflux Increased ABC Transporters This compound->Drug_Efflux Efflux Cell_Survival Cell Survival and Proliferation Target_Alteration->Cell_Survival Bypass_Pathways->Cell_Survival

Caption: Hypothesized mechanisms of cellular resistance to this compound.

References

Tuvatexib stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tuvatexib under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound in its pure, solid form should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years)[1]. Stock solutions of this compound prepared in a solvent such as DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is crucial to prevent repeated freeze-thaw cycles to maintain the integrity of the compound[1].

Q2: How should I handle this compound upon receipt?

A2: this compound is typically shipped at room temperature as a non-hazardous chemical and is stable for the duration of ordinary shipping and customs processing[2]. Upon receipt, it is recommended to store the compound under the conditions specified in the certificate of analysis, generally in a dry, dark place at -20°C for long-term storage[2].

Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

A3: Precipitation can occur if the solubility limit is exceeded or due to temperature fluctuations. To redissolve the compound, you can warm the tube at 37°C and use an ultrasonic bath for a short period. If precipitation persists, it may indicate degradation, and it is advisable to prepare a fresh stock solution. The use of newly opened, hygroscopic-free DMSO is recommended as moisture can impact solubility.

Q4: I need to prepare an aqueous formulation of this compound for in vivo studies. What are the recommended excipients?

A4: this compound has low aqueous solubility. For in vivo administration, co-solvents and excipients are necessary to achieve a suitable concentration. Published protocols suggest the use of vehicles such as:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • 10% DMSO and 90% Corn Oil. It is essential to prepare a clear stock solution in DMSO first before sequentially adding the co-solvents.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results in bioassays Compound degradation due to improper storage or handling.Prepare fresh stock solutions from solid this compound. Aliquot stock solutions to minimize freeze-thaw cycles. Verify storage temperatures.
Loss of potency over time in prepared formulations Chemical instability in the chosen vehicle.Conduct a short-term stability study of your formulation under the intended storage and use conditions. Analyze the formulation at different time points using a validated analytical method like HPLC.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Perform forced degradation studies to identify potential degradation products and establish the stability-indicating nature of your analytical method.

Stability Data Summary

While specific, publicly available, long-term stability data for this compound is limited, the following tables provide recommended storage conditions based on supplier information.

Table 1: Recommended Storage Conditions for this compound (Solid Form)

Condition Duration
-20°CUp to 3 years
4°CUp to 2 years

Table 2: Recommended Storage Conditions for this compound in DMSO

Condition Duration
-80°CUp to 6 months
-20°CUp to 1 month

Experimental Protocols

To ensure the reliability of your experimental results, it is crucial to perform stability studies. The following are generalized protocols based on ICH guidelines that can be adapted for this compound.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to dry heat at 80°C for 48 hours.

  • Photostability: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC or UPLC method. A diode-array detector is useful for assessing peak purity.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from any degradation products, excipients, or impurities.

1. Column and Mobile Phase Selection:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for small molecules like this compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

  • Specificity is confirmed by demonstrating that the this compound peak is resolved from all degradation product peaks generated during the forced degradation study.

Visualizations

Logical Workflow for this compound Stability Assessment

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Studies cluster_2 Phase 3: Data Analysis & Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Validate Analytical Method (ICH Guidelines) B->C D Long-Term Stability Study (e.g., 25°C/60% RH) C->D E Accelerated Stability Study (e.g., 40°C/75% RH) C->E F Analyze Samples at Specified Time Points D->F E->F G Identify and Characterize Degradation Products (if any) F->G H Determine Shelf-Life and Recommend Storage Conditions G->H

Caption: Workflow for assessing this compound stability.

Hypothetical this compound Degradation Pathway

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation This compound This compound Deg_Prod_A Degradation Product A (Ester Hydrolysis) This compound->Deg_Prod_A Acid/Base Deg_Prod_B Degradation Product B (Amide Hydrolysis) This compound->Deg_Prod_B Strong Acid/Base Deg_Prod_C Degradation Product C (N-oxide) This compound->Deg_Prod_C H₂O₂

Caption: A hypothetical degradation pathway for this compound.

References

Adjusting Tuvatexib treatment duration for optimal efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Tuvatexib in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you adjust treatment duration for optimal efficacy.

Troubleshooting Guides

This section provides guidance on addressing specific issues that may arise during your in vitro or in vivo experiments with this compound.

Issue 1: Suboptimal Efficacy or Lack of Response with Short Treatment Duration

If you are observing a weaker than expected therapeutic effect with a short this compound treatment duration, consider the following troubleshooting steps:

  • Verify Target Engagement: Confirm that this compound is interacting with its intended targets, Hexokinase 2 (HK2) and Voltage-Dependent Anion Channel 1 (VDAC1).

  • Assess Downstream Pathway Modulation: Evaluate the impact on downstream metabolic and apoptotic pathways.

  • Perform a Time-Course Experiment: To identify the optimal treatment duration, it is crucial to conduct a time-course experiment.

Table 1: Experimental Protocol for a Time-Course Viability Assay

StepProcedureDetails
1Cell Plating Plate cells at a density that allows for logarithmic growth throughout the planned experiment duration.
2This compound Treatment Treat cells with a predetermined concentration of this compound. Include a vehicle-only control.
3Time Points Harvest cells at various time points (e.g., 6, 12, 24, 48, 72 hours) post-treatment.
4Viability Assay Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells at each time point.
5Data Analysis Plot cell viability against time to determine the time required to achieve the desired level of efficacy.

Issue 2: Observing Cellular Recovery After this compound Withdrawal

In some experimental models, cancer cells may recover and resume proliferation after the removal of this compound. This suggests that the initial treatment duration was insufficient to induce irreversible cell death.

  • Conduct a Washout Experiment: This will help determine the necessary duration of treatment to achieve a sustained response.

Table 2: Experimental Protocol for a Washout Experiment

StepProcedureDetails
1Initial Treatment Treat cells with this compound for varying durations (e.g., 24, 48, 72 hours).
2Washout After the initial treatment, wash the cells with fresh media to remove this compound.
3Recovery Period Culture the cells in drug-free media for an extended period (e.g., up to 7 days).
4Monitor Viability Monitor cell viability and proliferation at regular intervals during the recovery period.
5Data Analysis Determine the minimum initial treatment duration that prevents cellular recovery.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule that modulates the activity of Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel 1 (VDAC1).[1][2] By inhibiting HK2, this compound disrupts the high glycolytic rate characteristic of cancer cells (the Warburg effect).[2] Its action on VDAC1 helps to restore apoptotic pathways.[2]

Q2: What is the rationale for adjusting this compound treatment duration?

The optimal treatment duration for this compound can vary depending on the cell type, the specific experimental conditions, and the desired outcome. A duration that is too short may not be sufficient to induce a lasting therapeutic effect, while an unnecessarily long duration could lead to off-target effects or the development of resistance.

Q3: How does this compound's mechanism of action influence the determination of optimal treatment duration?

This compound's dual mechanism of action, targeting both cellular metabolism and apoptosis, suggests that its effects may be time-dependent. Disrupting glycolysis via HK2 inhibition can lead to a rapid depletion of cellular energy, while the induction of apoptosis through VDAC1 modulation may require a more prolonged exposure to the drug to be effective.

Q4: Are there any clinical data available on this compound treatment duration?

This compound is currently in Phase II clinical trials for actinic keratosis and cutaneous T-cell lymphoma.[1] In a Phase II study for actinic keratosis, a topical formulation of this compound was applied once daily for 28 days. As more clinical data becomes available, more specific recommendations on treatment duration will be established.

Visualizing Key Concepts

Diagram 1: this compound's Mechanism of Action

cluster_cell Cancer Cell cluster_glycolysis Warburg Effect cluster_apoptosis Apoptosis Regulation This compound This compound HK2 Hexokinase 2 (HK2) This compound->HK2 Inhibits VDAC1 VDAC1 This compound->VDAC1 Modulates Glucose Glucose Glucose->HK2 Glycolysis Increased Glycolysis HK2->Glycolysis Lactate Lactate Glycolysis->Lactate Apoptosis Apoptosis Mitochondria Mitochondria VDAC1->Mitochondria Mitochondria->Apoptosis Cytochrome c release

Caption: this compound targets HK2 and VDAC1 to reverse the Warburg effect and promote apoptosis.

Diagram 2: Experimental Workflow for Optimizing Treatment Duration

start Start: Suboptimal Efficacy Observed time_course Perform Time-Course Viability Assay start->time_course analyze_time Analyze Time-Dependent Efficacy time_course->analyze_time washout Perform Washout Experiment analyze_time->washout Efficacy plateaus or reverses? optimal_duration Determine Optimal Treatment Duration analyze_time->optimal_duration Sustained efficacy achieved? analyze_recovery Analyze Cellular Recovery washout->analyze_recovery analyze_recovery->optimal_duration

Caption: A logical workflow to determine the optimal this compound treatment duration.

References

Validation & Comparative

Tuvatexib vs. 3-Bromopyruvate: A Comparative Guide to Glycolysis Inhibition in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeting of metabolic pathways, particularly glycolysis, has emerged as a promising strategy in cancer therapy. Two compounds that have garnered attention in this area are Tuvatexib (also known as VDA-1102) and 3-bromopyruvate (3-BP). This guide provides a detailed comparison of these two agents, focusing on their mechanisms of action, available experimental data, and the signaling pathways they modulate.

Overview and Mechanism of Action

This compound (VDA-1102) is a clinical-stage small molecule being developed by Vidac Pharma. It acts as a selective modulator of the interaction between the voltage-dependent anion channel (VDAC) and hexokinase 2 (HK2)[1][2]. In many cancer cells, HK2 is overexpressed and bound to VDAC on the outer mitochondrial membrane. This interaction not only promotes high glycolytic rates but also inhibits apoptosis. This compound works by detaching HK2 from VDAC, which is expected to lead to a dual anti-cancer effect: inhibition of glycolysis and induction of apoptosis[3][4][5].

3-Bromopyruvate (3-BP) is a synthetic alkylating agent and a structural analog of pyruvate. It is a well-characterized glycolysis inhibitor that has been extensively studied in preclinical models. 3-BP is known to target multiple key glycolytic enzymes, primarily glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and also hexokinase 2 (HK2), through covalent modification of their cysteine residues. By inhibiting these enzymes, 3-BP effectively shuts down the glycolytic pathway, leading to rapid ATP depletion and cancer cell death.

Comparative Data

While extensive quantitative data for 3-bromopyruvate is available in the scientific literature, specific preclinical data for this compound, such as IC50 values for glycolysis inhibition, is less prevalent in the public domain. The following tables summarize the available information.

Table 1: General Characteristics and Primary Molecular Targets

FeatureThis compound (VDA-1102)3-Bromopyruvate (3-BP)
Compound Type Small molecule modulatorSynthetic alkylating agent, pyruvate analog
Primary Molecular Target(s) VDAC/HK2 interactionGlyceraldehyde-3-phosphate dehydrogenase (GAPDH), Hexokinase 2 (HK2)
Primary Mechanism Allosteric modulation, detachment of HK2 from mitochondriaCovalent inhibition of key glycolytic enzymes

Table 2: In Vitro Efficacy and Cytotoxicity

ParameterThis compound (VDA-1102)3-Bromopyruvate (3-BP)
Cell Line Various (preclinical)HCT116 (colon), CaCo2 (colon), SW480 (colon), DLD-1 (colon), HCC1143 (TNBC), MCF-7 (breast), HepG2 (liver)
IC50 (Cell Viability) Not publicly available16.9 - 36.6 µM in colon cancer cell lines; 41.26 - 44.87 µM in TNBC cells (HCC1143); 75.87 - 111.3 µM in breast cancer cells (MCF-7)
Effect on Glycolysis Inhibition of glycolysisIC50 of ~2.4 mM for 50% glycolytic inhibition in AS-30D hepatoma cells
Effect on ATP Levels Expected to decrease due to glycolysis inhibitionRapid depletion
Induction of Apoptosis Yes, via HK2 detachmentYes
Induction of ROS Not publicly availableYes

Signaling Pathways and Cellular Effects

The distinct mechanisms of this compound and 3-bromopyruvate lead to different downstream cellular consequences.

This compound's Mechanism of Action

This compound's targeted approach of disrupting the VDAC-HK2 complex is designed to selectively induce apoptosis in cancer cells that overexpress HK2 and rely on its mitochondrial localization for survival. This mechanism is anticipated to have a favorable therapeutic window, minimizing effects on normal cells where HK2 is less prevalent or not mitochondrially bound.

Tuvatexib_Pathway This compound This compound (VDA-1102) VDAC_HK2 VDAC-HK2 Complex (Mitochondria) This compound->VDAC_HK2 disrupts HK2 Hexokinase 2 VDAC_HK2->HK2 releases VDAC VDAC VDAC_HK2->VDAC opens pore Glycolysis Glycolysis HK2->Glycolysis inhibits Apoptosis Apoptosis VDAC->Apoptosis induces Warburg Warburg Effect (Aerobic Glycolysis) CellDeath Cancer Cell Death Glycolysis->CellDeath contributes to Apoptosis->CellDeath

Caption: this compound disrupts the VDAC-HK2 complex, inhibiting glycolysis and inducing apoptosis.

3-Bromopyruvate's Mechanism of Action

3-BP's alkylating nature allows it to react with and inhibit multiple enzymes in the glycolytic pathway. Its primary target is often cited as GAPDH, a critical enzyme in the payoff phase of glycolysis. By inhibiting GAPDH and HK2, 3-BP causes a more direct and potent shutdown of glycolysis, leading to a rapid drop in cellular ATP levels.

ThreeBP_Pathway ThreeBP 3-Bromopyruvate (3-BP) GAPDH GAPDH ThreeBP->GAPDH inhibits (covalent) HK2 Hexokinase 2 ThreeBP->HK2 inhibits (covalent) Glycolysis Glycolysis ATP ATP Depletion Glycolysis->ATP leads to ROS ROS Increase Glycolysis->ROS can lead to CellDeath Cancer Cell Death ATP->CellDeath ROS->CellDeath

Caption: 3-Bromopyruvate covalently inhibits key glycolytic enzymes, leading to ATP depletion and cell death.

Experimental Protocols

Detailed experimental protocols for assessing the effects of glycolysis inhibitors are crucial for reproducible research. Below are outlines for key assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or 3-bromopyruvate for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Seed Seed Cells in 96-well Plate Treat Treat with Compound Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (2-4h) MTT->Incubate Solubilize Add Solubilization Solution Incubate->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Workflow for a typical MTT cell viability assay.

Glycolysis Rate Assay (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the two major energy-producing pathways in cells – mitochondrial respiration and glycolysis – in real-time.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator.

  • Assay Medium: Replace the growth medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for one hour prior to the assay.

  • Compound Injection: The instrument sequentially injects compounds to measure basal glycolysis and compensatory glycolysis. A typical sequence for a glycolysis stress test is:

    • Glucose: To initiate glycolysis.

    • Oligomycin: An ATP synthase inhibitor to force cells to rely on glycolysis.

    • 2-Deoxyglucose (2-DG): A competitive inhibitor of hexokinase to shut down glycolysis.

  • Data Acquisition: The instrument measures the extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Run cluster_readout Data Analysis Seed Seed Cells in XF Plate Medium Change to Assay Medium Seed->Medium Hydrate Hydrate Sensor Cartridge Load Load Compounds into Injection Ports Medium->Load Run Run Seahorse Analyzer Load->Run Analyze Analyze ECAR and OCR Data Run->Analyze

References

Tuvatexib in Oncology: A Comparative Analysis of Hexokinase 2 Inhibition Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tuvatexib with other Hexokinase 2 (HK2) inhibitors in the context of cancer therapy. This analysis is supported by available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.

This compound (formerly VDA-1102), a clinical-stage small molecule developed by Vidac Pharma, represents a novel approach to targeting cancer metabolism. Unlike traditional enzymatic inhibitors of Hexokinase 2 (HK2), this compound functions as a dual modulator of HK2 and the Voltage-Dependent Anion Channel (VDAC), disrupting their critical interaction at the mitochondrial outer membrane. This unique mechanism contrasts with that of other HK2 inhibitors, which primarily focus on blocking the enzyme's catalytic activity. This guide will delve into a comparative analysis of this compound and other notable HK2 inhibitors, presenting available quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Mechanism of Action: A Divergent Approach

Hexokinase 2 is a key enzyme in the glycolytic pathway, responsible for the first committed step of glucose metabolism. In many cancer cells, HK2 is overexpressed and binds to VDAC on the outer mitochondrial membrane. This interaction not only provides HK2 with preferential access to mitochondrial ATP, thereby fueling the high glycolytic rate of cancer cells (the Warburg effect), but also inhibits apoptosis by preventing the release of pro-apoptotic factors.

This compound's Unique Mechanism:

This compound is an allosteric modulator that disrupts the binding between HK2 and VDAC.[1][2] This "detachment" strategy offers a multi-pronged anti-cancer effect:

  • Reversal of the Warburg Effect: By dissociating HK2 from the mitochondria, this compound limits its access to ATP, thereby reducing the high glycolytic rate of cancer cells.

  • Reactivation of Apoptosis: The dissociation of HK2 from VDAC unblocks the mitochondrial pores, allowing for the release of pro-apoptotic proteins and inducing programmed cell death.

  • Modulation of the Tumor Microenvironment: By reducing glycolysis, this compound can decrease the production of lactate, a key contributor to the acidic and immunosuppressive tumor microenvironment.

This mechanism is distinct from that of competitive or non-competitive inhibitors that directly target the catalytic site of the HK2 enzyme.

Comparative Analysis of HK2 Inhibitors

To provide a clear comparison, the following table summarizes the available quantitative data for this compound and other known HK2 inhibitors. It is important to note that a direct comparison of potency based solely on IC50 values can be misleading due to the different mechanisms of action and varied experimental conditions.

InhibitorTarget/MechanismIC50 (HK2)Cell-based IC50Clinical Development StageKey Findings
This compound HK2-VDAC DissociationN/A (allosteric modulator)Not reportedPhase II for Actinic Keratosis and Cutaneous T-Cell Lymphoma[3][4]Demonstrates clinical efficacy with a favorable safety profile.[5]
Benitrobenrazide (BNBZ) HK2 Enzymatic Inhibition0.53 µM7.13 µM (SW480), 24 µM (SW1990)PreclinicalOrally active with demonstrated anti-tumor effects in xenograft models.
Benserazide HK2 Enzymatic Inhibition5.52 µM143 µM (SW480)Preclinical (for cancer)FDA-approved for Parkinson's disease, repurposed as an HK2 inhibitor.
3-Bromopyruvate (3-BrPA) Alkylating agent, HK2 inhibitor~5 µM (reported)41.26 µM (HCC1143), 70 µM (4T1)PreclinicalPotent but non-specific, with off-target effects limiting clinical translation.
2-Deoxy-D-glucose (2-DG) Competitive inhibitor of glucoseN/A (competes with substrate)0.22 mM - 2.70 mM (ALL cell lines)Investigated in clinical trials, often in combinationLimited efficacy as a monotherapy due to toxicity at effective doses.
Lonidamine (LND) HK2 enzymatic inhibition, disrupts mitochondrial metabolism~137 µM (Cholangiocarcinoma cell lines)170-365 µM (MCF-7)Investigated in clinical trialsAlso affects other mitochondrial targets.

Note: IC50 values can vary significantly based on the assay conditions, cell line used, and whether the target is a recombinant enzyme or within a cellular context.

Experimental Protocols

Understanding the methodologies behind the data is crucial for accurate interpretation. Below are generalized protocols for key experiments cited in the comparison.

Hexokinase 2 Enzymatic Inhibition Assay (Coupled Spectrophotometric Assay)

This assay is commonly used to determine the direct inhibitory effect of a compound on HK2 enzymatic activity.

Principle: The activity of HK2 is measured by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored spectrophotometrically at 340 nm.

Generalized Protocol:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, ATP, and glucose.

  • Inhibitor Incubation: Recombinant human HK2 enzyme is pre-incubated with various concentrations of the test inhibitor for a specified time.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (glucose and ATP).

  • Coupled Reaction: G6PDH and NADP+ are included in the reaction mixture. As HK2 produces G6P, G6PDH immediately uses it to convert NADP+ to NADPH.

  • Data Acquisition: The increase in absorbance at 340 nm, corresponding to NADPH production, is measured over time using a spectrophotometer.

  • IC50 Calculation: The rate of reaction at each inhibitor concentration is determined, and the data is fitted to a dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

This method can be used to verify target engagement of an inhibitor with HK2 within a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this change in stability.

Generalized Protocol:

  • Cell Treatment: Intact cells are treated with the test compound or vehicle control.

  • Heat Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble HK2 remaining at each temperature is quantified using methods such as Western blotting or ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble HK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

HK2-VDAC Dissociation Assay

Specific assays to quantify the disruption of the HK2-VDAC interaction by compounds like this compound are crucial. These can include co-immunoprecipitation or proximity ligation assays.

Principle (Co-Immunoprecipitation): This technique is used to determine if two proteins are interacting.

Generalized Protocol:

  • Cell Treatment: Cells are treated with varying concentrations of this compound or a control.

  • Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: An antibody specific for either HK2 or VDAC is used to pull down that protein from the cell lysate.

  • Western Blot Analysis: The immunoprecipitated proteins are then separated by SDS-PAGE and analyzed by Western blotting using an antibody against the other protein in the complex (e.g., if HK2 was pulled down, blot for VDAC).

  • Quantification: A decrease in the amount of the co-immunoprecipitated protein in the this compound-treated samples compared to the control indicates disruption of the interaction.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams are provided in Graphviz DOT language.

cluster_glycolysis Glycolysis in Cancer Cells cluster_mitochondrion Mitochondrion Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK2 Glycolysis Glycolytic Pathway G6P->Glycolysis Lactate Lactate Glycolysis->Lactate VDAC VDAC ATP ATP VDAC->ATP Apoptotic_Factors Pro-Apoptotic Factors VDAC->Apoptotic_Factors Blocks Release HK2 HK2 ATP->HK2 Powers Glycolysis Apoptosis Apoptosis Apoptotic_Factors->Apoptosis HK2->VDAC Binding

Figure 1: The role of the HK2-VDAC interaction in cancer cell metabolism and survival.

cluster_this compound This compound Mechanism cluster_inhibitors Traditional HK2 Inhibitors This compound This compound HK2_VDAC HK2-VDAC Complex This compound->HK2_VDAC Disrupts HK2 Detached HK2 HK2_VDAC->HK2 VDAC Free VDAC HK2_VDAC->VDAC Glycolysis Reduced Glycolysis HK2->Glycolysis Apoptosis Apoptosis Induction VDAC->Apoptosis Inhibitor e.g., Benitrobenrazide, Benserazide HK2_active Active HK2 Inhibitor->HK2_active Binds to Catalytic Site HK2_inactive Inactive HK2 HK2_active->HK2_inactive Glycolysis_inhibited Inhibited Glycolysis HK2_inactive->Glycolysis_inhibited

Figure 2: Comparison of the mechanisms of this compound and traditional HK2 inhibitors.

Figure 3: Workflow for a coupled spectrophotometric HK2 enzymatic inhibition assay.

Clinical Perspective

This compound is currently in Phase II clinical trials for actinic keratosis (NCT03538951) and cutaneous T-cell lymphoma (NCT02844777). In a Phase IIb study for actinic keratosis, a post-hoc analysis revealed a 40% complete clearance of lesions and an 80% overall reduction in lesion count. For cutaneous T-cell lymphoma, interim data from a Phase IIa study showed a 56% objective response rate, with 22% of patients achieving a complete response. These results highlight the clinical potential of this compound's unique mechanism of action.

Conclusion

This compound presents a distinct and promising strategy for targeting cancer metabolism. By disrupting the HK2-VDAC interaction, it not only curtails the high glycolytic rate of tumor cells but also reactivates apoptotic pathways. This dual mechanism sets it apart from traditional HK2 inhibitors that solely focus on enzymatic inhibition. While direct comparative potency data is challenging to interpret due to these mechanistic differences, the emerging clinical data for this compound suggests that this novel approach holds significant therapeutic potential. Further research and completion of ongoing clinical trials will be crucial in fully elucidating the clinical utility of this compound in the landscape of cancer therapeutics.

References

Tuvatexib in Combination with Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Tuvatexib's analogue, VDA-1275, in combination with standard chemotherapy agents for the treatment of solid tumors. This analysis is based on available experimental data and aims to inform further research and development in this area.

Executive Summary

This compound (VDA-1102) and its more potent analogue, VDA-1275, are novel anti-cancer agents developed by Vidac Pharma that target the metabolic abnormalities of cancer cells. By disrupting the interaction between Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel (VDAC) on the mitochondrial membrane, these compounds aim to reverse the Warburg effect, restore apoptosis, and modulate the tumor microenvironment. While clinical trials for this compound have primarily focused on topical applications for dermatological conditions, preclinical studies with the systemic formulation of its analogue, VDA-1275, have shown promising synergistic effects when combined with traditional chemotherapy in solid tumor models. This guide summarizes the key preclinical findings, compares them with standard-of-care chemotherapy, and provides detailed experimental context.

Mechanism of Action: this compound and VDA-1275

This compound and its analogue VDA-1275 exert their anti-cancer effects through a novel mechanism of action that selectively targets cancer cells.[1][2]

  • Disruption of the VDAC/HK2 Complex: In cancer cells, HK2 is overexpressed and binds to VDAC on the outer mitochondrial membrane. This binding inhibits the release of cytochrome c, a key step in the intrinsic apoptotic pathway, and promotes the high glycolytic rate characteristic of the Warburg effect. This compound and VDA-1275 are designed to disrupt this binding.[1][2]

  • Reversal of the Warburg Effect: By detaching HK2 from the mitochondria, these agents reduce the high rate of glycolysis in cancer cells, thereby normalizing their metabolism.

  • Induction of Apoptosis: The dissociation of HK2 from VDAC allows for the opening of the mitochondrial permeability transition pore and the release of cytochrome c, leading to programmed cell death (apoptosis) in malignant cells.

  • Modulation of the Tumor Microenvironment: Preclinical data suggests that VDA-1275 can also modulate the tumor microenvironment, making it less hospitable for tumor growth and potentially more responsive to other therapies.

The following diagram illustrates the proposed signaling pathway of this compound and VDA-1275.

Fig. 1: Proposed mechanism of action of this compound/VDA-1275.

Preclinical Efficacy of VDA-1275 in Combination with Chemotherapy

Recent preclinical studies have demonstrated the synergistic potential of VDA-1275 with standard chemotherapy agents in solid tumor models.

Human Liver Cancer Organoid Model

In a 3D organoid model of human liver cancer, VDA-1275 demonstrated a significant synergistic effect when combined with cisplatin and sorafenib.[3] The combination therapy substantially reduced the concentration of the chemotherapeutic agents required to achieve a 50% inhibition of cancer cell viability (IC50).

Combination TherapyIC50 Reduction of Chemotherapeutic Agent
VDA-1275 + Cisplatin95%
VDA-1275 + Sorafenib50%
Table 1: Synergistic effect of VDA-1275 with chemotherapy in a human liver cancer organoid model.
Colorectal Cancer Mouse Model

In a syngeneic mouse model of colorectal cancer using CT26 cells, the combination of VDA-1275 with a low dose of cisplatin resulted in a significant improvement in survival and a greater reduction in tumor size compared to either treatment alone.

Treatment GroupMedian Survival (days)Tumor Size Reduction (%)
Untreated Control26-
Cisplatin (low dose)31Not reported
VDA-1275 + Cisplatin (low dose)4538.9
Table 2: Efficacy of VDA-1275 in combination with low-dose cisplatin in a CT26 colorectal cancer mouse model.

Comparison with Standard of Care (Preclinical Data)

Direct head-to-head preclinical comparisons of this compound/VDA-1275 combinations with standard-of-care chemotherapy regimens in the same experimental models are not yet publicly available. However, to provide context, below is a summary of preclinical efficacy data for standard therapies in similar models.

Colorectal Cancer (FOLFOX in CT26 Mouse Model)

The FOLFOX regimen (5-fluorouracil, leucovorin, and oxaliplatin) is a standard first-line treatment for colorectal cancer. Studies in the same CT26 mouse model have shown its efficacy in reducing tumor growth.

Treatment GroupTumor Growth Inhibition
FOLFOXSignificant reduction in tumor growth and extended survival.
Table 3: Preclinical efficacy of FOLFOX in a CT26 colorectal cancer mouse model.
Hepatocellular Carcinoma (Sorafenib in Organoid Models)

Sorafenib is a standard first-line therapy for advanced hepatocellular carcinoma. Studies using patient-derived liver cancer organoids have shown a dose-dependent reduction in organoid growth with sorafenib treatment, with half-maximal inhibitory concentration (IC50) values typically ranging from 2 to 5 µM.

Experimental Protocols

VDA-1275 and Cisplatin in a Colorectal Cancer Mouse Model
  • Animal Model: BALB/c mice.

  • Tumor Model: Subcutaneous implantation of CT26 colon carcinoma cells.

  • Treatment Groups:

    • Untreated control

    • VDA-1275 alone

    • Cisplatin (low dose) alone

    • VDA-1275 in combination with low-dose Cisplatin

  • Endpoints: Median survival and tumor size reduction.

  • Methodology: Tumor growth was monitored, and survival was recorded. The synergistic effect on tumor size reduction was statistically analyzed.

The following diagram outlines the experimental workflow.

cluster_0 Experimental Setup cluster_1 Treatment Groups cluster_2 Data Analysis A BALB/c Mice B Subcutaneous injection of CT26 colon carcinoma cells A->B C Untreated Control B->C D VDA-1275 B->D E Cisplatin (low dose) B->E F VDA-1275 + Cisplatin B->F G Monitor Tumor Growth C->G H Record Survival C->H D->G D->H E->G E->H F->G F->H I Statistical Analysis G->I H->I

Fig. 2: Workflow for the preclinical colorectal cancer study.
Human Liver Cancer Organoid Model (General Methodology)

While specific details from the VDA-1275 study are limited, a general protocol for such experiments involves the following steps:

  • Organoid Culture: Patient-derived tumor tissue is used to establish 3D organoid cultures that mimic the original tumor's architecture and cellular composition.

  • Drug Treatment: Organoids are exposed to various concentrations of the single agents (VDA-1275, cisplatin, sorafenib) and their combinations.

  • Viability Assay: Cell viability is assessed using assays such as CellTiter-Glo to determine the dose-response relationship.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated for each treatment to quantify drug efficacy. Synergy is determined by the reduction in the IC50 of the chemotherapeutic agent in the presence of VDA-1275.

Conclusion and Future Directions

The preclinical data for VDA-1275, a potent analogue of this compound, in combination with standard chemotherapy agents, is highly encouraging. The observed synergy in both liver and colorectal cancer models suggests that this novel class of metabolic modulators could enhance the efficacy of existing cancer therapies. However, several key questions remain to be addressed in future research:

  • Efficacy of this compound (VDA-1102) in Combination Therapy: Preclinical studies investigating the systemic formulation of this compound in combination with chemotherapy are needed to directly assess its potential.

  • Head-to-Head Comparisons: Rigorous preclinical studies directly comparing the efficacy of this compound/VDA-1275 combination therapies with standard-of-care regimens in the same experimental models are crucial.

  • Clinical Translation: The promising preclinical results warrant the initiation of clinical trials to evaluate the safety and efficacy of systemic this compound in combination with chemotherapy in patients with solid tumors. While this compound has been reformulated for systemic delivery, no clinical trials for this indication have been announced.

This guide provides a snapshot of the current preclinical landscape for this compound's analogue in combination with chemotherapy. As more data becomes available, a clearer picture of its therapeutic potential will emerge, hopefully paving the way for a new and effective treatment paradigm for patients with solid tumors.

References

Tuvatexib in Combination with Immunotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the synergistic potential of Tuvatexib with immunotherapy, based on its mechanism of action and available preclinical information.

This guide provides a comprehensive overview of the potential synergistic effects of this compound (formerly VDA-1102), a novel Hexokinase 2 (HK2) modulator, when used in combination with immunotherapy for the treatment of various cancers. This analysis is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics.

Mechanism of Action: this compound

This compound is a first-in-class small molecule that targets the metabolic reprogramming of cancer cells.[1][2] It functions as a dual modulator of Voltage-Dependent Anion Channel 1 (VDAC1) and Hexokinase 2 (HK2).[1][2] In many cancer cells, HK2 is overexpressed and binds to VDAC1 on the outer mitochondrial membrane. This binding promotes the "Warburg effect," characterized by increased aerobic glycolysis, and inhibits apoptosis, allowing for rapid tumor growth.

This compound works by disrupting the interaction between HK2 and VDAC1.[3] This disruption leads to a multi-pronged anti-cancer effect:

  • Reversal of the Warburg Effect: By detaching HK2 from the mitochondria, this compound reduces the high glycolytic rate of cancer cells.

  • Induction of Apoptosis: The dissociation of HK2 from VDAC1 restores the mitochondrial-mediated apoptotic pathway, leading to programmed cancer cell death.

  • Modulation of the Tumor Microenvironment (TME): this compound's metabolic reprogramming of cancer cells is suggested to create a more pro-inflammatory and less immunosuppressive TME, potentially enhancing the efficacy of immunotherapies.

Synergistic Potential with Immunotherapy

The immunomodulatory properties of this compound form the basis for its potential synergy with immunotherapy, particularly with immune checkpoint inhibitors (ICIs). While direct, peer-reviewed comparative data from combination studies are not yet extensively published, the manufacturer, Vidac Pharma, has indicated that their HK2 modulators, including this compound and the related compound VDA-1275, exhibit immunologic activity and synergistic effects with standard-of-care cancer treatments in preclinical models.

The proposed synergistic mechanism is twofold:

  • "Cold" to "Hot" Tumor Conversion: Many tumors are considered "cold," meaning they have a low infiltration of T cells and an immunosuppressive microenvironment, making them less responsive to ICIs. By inducing immunogenic cell death and altering the TME, this compound may increase the infiltration and activation of cytotoxic T lymphocytes (CTLs), effectively turning "cold" tumors "hot" and more susceptible to checkpoint blockade.

  • T-cell Potentiation: Vidac Pharma has stated that this compound's mechanism of action involves potentiating T-cells both directly and through modulation of the tumor microenvironment. This suggests that this compound may enhance the function of T-cells that are unleashed by ICIs.

Comparative Data (Hypothetical)

The following table presents a hypothetical comparison of expected outcomes based on the proposed synergistic mechanism of this compound with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody). This is for illustrative purposes and awaits confirmation from dedicated clinical trials.

Performance MetricImmunotherapy (ICI) AloneThis compound + Immunotherapy (ICI) (Projected)
Tumor Response Rate Moderate in "hot" tumors, low in "cold" tumorsPotentially increased response rates, particularly in "cold" tumors
Durability of Response Long-term durable responses in a subset of patientsPotential for more durable responses in a larger patient population
Tumor Growth Inhibition Variable, dependent on tumor immunogenicityEnhanced and more sustained tumor growth inhibition
Immune Cell Infiltration (CTLs) Increased in responsive tumorsSignificantly increased infiltration of cytotoxic T-cells
Safety Profile Immune-related adverse events (irAEs)Potential for a manageable safety profile, with monitoring for overlapping toxicities

Experimental Protocols

Detailed experimental protocols for this compound in combination with immunotherapy have not been publicly released. However, based on standard preclinical practices, a study evaluating this synergy would likely involve the following methodologies:

In Vivo Syngeneic Mouse Models
  • Animal Models: Immunocompetent mouse strains (e.g., C57BL/6 or BALB/c) would be used.

  • Tumor Cell Lines: Syngeneic tumor cell lines (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) would be implanted subcutaneously or orthotopically.

  • Treatment Groups:

    • Vehicle Control

    • This compound monotherapy

    • Immune Checkpoint Inhibitor (e.g., anti-mPD-1) monotherapy

    • This compound and Immune Checkpoint Inhibitor combination

  • Endpoints:

    • Tumor growth measurements (caliper measurements).

    • Overall survival analysis.

    • Immunophenotyping of tumor-infiltrating lymphocytes (TILs) by flow cytometry to quantify CD4+, CD8+, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).

    • Cytokine analysis of the tumor microenvironment.

    • Immunohistochemistry to visualize immune cell infiltration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating the synergistic effects of this compound and immunotherapy.

Tuvatexib_Immunotherapy_Synergy cluster_cancer_cell Cancer Cell cluster_tme Tumor Microenvironment cluster_synergy Synergistic Effects HK2 Hexokinase 2 (HK2) VDAC1 VDAC1 HK2->VDAC1 binds to Glycolysis Aerobic Glycolysis (Warburg Effect) HK2->Glycolysis Apoptosis_Inhibition Apoptosis Inhibition HK2->Apoptosis_Inhibition Mitochondria Mitochondria VDAC1->Glycolysis VDAC1->Apoptosis_Inhibition This compound This compound This compound->HK2 disrupts binding CTL Cytotoxic T-Cell (CTL) This compound->CTL potentiates Treg Regulatory T-Cell (Treg) This compound->Treg reduces MDSC Myeloid-Derived Suppressor Cell (MDSC) This compound->MDSC reduces Tumor_Cell Tumor Cell CTL->Tumor_Cell attacks PD1 PD-1 PDL1 PD-L1 PDL1->PD1 binds to (inhibits CTL) ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) ICI->PD1 blocks binding Treg->CTL suppresses MDSC->CTL suppresses Tuvatexib_Effect This compound Action: - Induces Apoptosis - Modulates TME Combined_Outcome Combined Outcome: - Enhanced Tumor Cell Killing - Increased Immune Response Tuvatexib_Effect->Combined_Outcome ICI_Effect ICI Action: - Releases 'Brakes' on T-Cells ICI_Effect->Combined_Outcome Experimental_Workflow cluster_analysis Detailed Analysis start Syngeneic Tumor Model (e.g., MC38 in C57BL/6 mice) groups Treatment Groups: 1. Vehicle 2. This compound 3. Anti-PD-1 4. This compound + Anti-PD-1 start->groups monitoring Monitor Tumor Growth & Overall Survival groups->monitoring endpoint_analysis Endpoint Analysis monitoring->endpoint_analysis flow Flow Cytometry of TILs (CD8+, Treg, MDSC) endpoint_analysis->flow ihc Immunohistochemistry (Immune Cell Infiltration) endpoint_analysis->ihc cytokine Cytokine Profiling (e.g., IFN-γ, TNF-α) endpoint_analysis->cytokine

References

A Comparative Analysis of Tuvatexib and Other VDAC Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tuvatexib and other key Voltage-Dependent Anion Channel (VDAC) modulators. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their mechanisms of action.

Introduction to VDAC Modulation in Disease

Voltage-Dependent Anion Channels (VDACs) are crucial proteins in the outer mitochondrial membrane that regulate the flow of ions and metabolites between the mitochondria and the cytosol.[1] This gatekeeping function places VDACs at the center of cellular metabolism and apoptosis.[1] Consequently, modulating VDAC activity has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders.[1][2] VDAC modulators can be broadly categorized as inhibitors or activators, each with distinct therapeutic applications.[2] This guide focuses on a comparative analysis of this compound, a novel dual VDAC/Hexokinase 2 (HK2) modulator, and other significant VDAC modulators such as Erastin, WEHI-9625, and Olesoxime.

Comparative Performance of VDAC Modulators

The following tables summarize the available quantitative data for this compound and other VDAC modulators. Direct comparative studies with standardized assays are limited in the publicly available literature; therefore, the data presented is collated from various sources.

Modulator Target(s) Mechanism of Action Reported IC50/EC50 Therapeutic Area(s) Clinical Development Phase
This compound VDAC1, HK2Dual modulator; disrupts the VDAC1-HK2 interaction, reversing the Warburg effect and inducing apoptosis.Data not publicly availableActinic Keratosis, Cutaneous T-Cell Lymphoma, Solid TumorsPhase 2
Erastin VDAC2, VDAC3, System Xc-Induces ferroptosis by inhibiting VDAC2/VDAC3 and the cystine-glutamate antiporter.IC50: ~1-10 µM in various cancer cell linesCancerPreclinical
WEHI-9625 VDAC2Stabilizes the VDAC2-BAK interaction, inhibiting apoptosis.EC50: 69 nM for inhibition of mouse BAK-driven apoptosisApoptosis-related diseasesPreclinical
Olesoxime VDAC, TSPOInteracts with VDAC and the translocator protein (TSPO), implicated in modulating the mitochondrial permeability transition pore.Data not publicly availableNeurodegenerative diseasesClinical trials have been conducted

Signaling Pathways and Mechanisms of Action

The VDAC modulators discussed in this guide exert their effects through distinct molecular mechanisms, leading to different cellular outcomes.

This compound: Dual VDAC1/HK2 Modulation

This compound's unique mechanism involves the dual modulation of VDAC1 and Hexokinase 2 (HK2). In many cancer cells, HK2 is overexpressed and binds to VDAC1, which provides the cancer cells with a direct and efficient supply of mitochondrial ATP for glycolysis (the Warburg effect) and confers resistance to apoptosis. This compound disrupts this interaction, leading to the detachment of HK2 from the mitochondria. This has a dual effect: it inhibits the high glycolytic rate of cancer cells and promotes apoptosis.

G cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1 VDAC1 ATP_out ATP VDAC1->ATP_out export Apoptosis Apoptosis Inhibition VDAC1->Apoptosis contributes to HK2 Hexokinase 2 (HK2) ATP_out->HK2 HK2->VDAC1 binds to G6P Glucose-6-Phosphate HK2->G6P phosphorylates Glucose Glucose Glucose->HK2 Glycolysis Increased Glycolysis (Warburg Effect) G6P->Glycolysis This compound This compound This compound->VDAC1 modulates This compound->HK2 disrupts binding

This compound disrupts the VDAC1-HK2 interaction.
Erastin: Induction of Ferroptosis

Erastin is a well-characterized inducer of ferroptosis, a form of iron-dependent programmed cell death. Its mechanism is twofold: it directly interacts with VDAC2 and VDAC3, altering mitochondrial function, and it inhibits the cystine/glutamate antiporter (System Xc-), leading to depletion of glutathione and an accumulation of lipid reactive oxygen species (ROS).

G cluster_Mitochondrion Mitochondrion cluster_CellMembrane Cell Membrane Erastin Erastin VDAC2_3 VDAC2 / VDAC3 Erastin->VDAC2_3 inhibits SystemXc System Xc- (Cystine/Glutamate Antiporter) Erastin->SystemXc inhibits Mito_Dysfunction Mitochondrial Dysfunction VDAC2_3->Mito_Dysfunction Lipid_ROS Lipid ROS Accumulation Mito_Dysfunction->Lipid_ROS Cystine_in Cystine (in) SystemXc->Cystine_in uptake Glutathione Glutathione (GSH) Depletion Cystine_in->Glutathione leads to synthesis of Glutathione->Lipid_ROS prevents Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Erastin induces ferroptosis via VDAC and System Xc-.
WEHI-9625: Stabilization of the VDAC2-BAK Interaction

WEHI-9625 is a small molecule that acts as an apoptosis inhibitor. It specifically binds to VDAC2 and enhances its interaction with the pro-apoptotic protein BAK. This stabilization of the VDAC2-BAK complex prevents BAK from oligomerizing and initiating the mitochondrial apoptosis pathway.

G cluster_Mitochondrion Mitochondrion WEHI_9625 WEHI-9625 VDAC2_BAK VDAC2-BAK Complex WEHI_9625->VDAC2_BAK stabilizes VDAC2 VDAC2 BAK BAK VDAC2->BAK BAK_Oligo BAK Oligomerization BAK->BAK_Oligo leads to VDAC2_BAK->BAK_Oligo prevents Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->BAK activates Apoptosis Apoptosis BAK_Oligo->Apoptosis

WEHI-9625 inhibits apoptosis by stabilizing VDAC2-BAK.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying VDAC modulators.

VDAC Reconstitution and Channel Conductance Measurement

Objective: To assess the direct effect of a modulator on the ion channel properties of VDAC.

Methodology:

  • Protein Expression and Purification: Recombinant VDAC (e.g., VDAC1) is expressed in E. coli and purified from inclusion bodies using affinity chromatography (e.g., Ni-NTA).

  • Reconstitution into Planar Lipid Bilayers: A planar lipid membrane is formed across a small aperture separating two chambers filled with an electrolyte solution (e.g., 1 M KCl).

  • Channel Insertion: Purified VDAC is added to one of the chambers, and its insertion into the lipid bilayer is monitored by observing stepwise increases in ion current.

  • Electrophysiological Recording: A voltage is applied across the membrane, and the resulting ion current through the VDAC channel is measured using sensitive amplifiers.

  • Modulator Application: The VDAC modulator is added to the chamber, and changes in the channel's conductance, voltage-gating properties, and open/closed probabilities are recorded and analyzed.

Ferroptosis Assay

Objective: To determine if a VDAC modulator induces ferroptosis in cultured cells.

Methodology:

  • Cell Culture: Cancer cells of interest are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the VDAC modulator (e.g., Erastin) for a specified period (e.g., 24-48 hours).

  • Cell Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® or by staining with viability dyes like propidium iodide.

  • Lipid ROS Measurement: To specifically measure lipid peroxidation, a hallmark of ferroptosis, cells are stained with a fluorescent probe such as C11-BODIPY(581/591) and analyzed by flow cytometry or fluorescence microscopy.

  • Iron Chelation Rescue: To confirm iron-dependency, cells are co-treated with the VDAC modulator and an iron chelator (e.g., deferoxamine). A rescue of cell viability indicates ferroptosis.

Glycolysis Stress Test

Objective: To evaluate the impact of a VDAC modulator on the glycolytic function of cells.

Methodology:

  • Cell Seeding: Cells are seeded in a specialized microplate for use with an extracellular flux analyzer.

  • Pre-incubation: Cells are incubated with the VDAC modulator for the desired duration.

  • Assay Procedure: The cell culture medium is replaced with a low-glucose assay medium. The extracellular acidification rate (ECAR), an indicator of glycolysis, is measured in real-time.

  • Sequential Injections: A series of compounds are sequentially injected to assess different parameters of glycolytic function:

    • Glucose: To measure the basal rate of glycolysis.

    • Oligomycin: An ATP synthase inhibitor, to force cells to rely on glycolysis and measure maximal glycolytic capacity.

    • 2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis, to confirm that the measured ECAR is due to glycolysis.

  • Data Analysis: The changes in ECAR after each injection are used to calculate key parameters of glycolysis, including glycolysis, glycolytic capacity, and glycolytic reserve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and characterization of novel VDAC modulators.

G start Start: Compound Library in_silico In Silico Screening (Docking to VDAC) start->in_silico cell_based Cell-Based Viability Assay (e.g., Cancer Cell Lines) in_silico->cell_based hit_id Hit Identification cell_based->hit_id mechanism Mechanism of Action Studies hit_id->mechanism biophysical Biophysical Assays (VDAC Reconstitution) mechanism->biophysical cellular Cellular Assays (Glycolysis, Apoptosis, Ferroptosis) mechanism->cellular in_vivo In Vivo Efficacy Studies (Animal Models) biophysical->in_vivo cellular->in_vivo lead_opt Lead Optimization in_vivo->lead_opt end Preclinical Candidate lead_opt->end

Workflow for VDAC modulator discovery and characterization.

Conclusion

This compound represents a novel approach to cancer therapy through its dual targeting of VDAC1 and HK2, aiming to reverse the metabolic adaptations of cancer cells. In comparison, other VDAC modulators like Erastin, WEHI-9625, and Olesoxime demonstrate the diverse therapeutic possibilities of targeting this mitochondrial channel, from inducing ferroptosis to inhibiting apoptosis and providing neuroprotection. While direct comparative data remains limited, the distinct mechanisms of these compounds highlight the versatility of VDAC as a therapeutic target. Further research, including head-to-head preclinical and clinical studies, will be crucial to fully elucidate the comparative efficacy and optimal therapeutic positioning of these and future VDAC modulators.

References

Tuvatexib Poised to Challenge Current Treatment Landscape for Cutaneous T-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Tuvatexib (formerly VDA-1102), a novel, first-in-class dual modulator of Voltage-Dependent Anion Channel (VDAC) and Hexokinase 2 (HK2), is emerging as a promising therapeutic candidate for Cutaneous T-Cell Lymphoma (CTCL). Currently in Phase 2 clinical trials, this small molecule is being developed by Vidac Pharma and presents a unique mechanism of action that could offer a new approach for patients with this rare form of non-Hodgkin's lymphoma.[1][2] This guide provides a head-to-head comparison of this compound with established CTCL treatments, offering researchers, scientists, and drug development professionals a comprehensive overview of the current and future therapeutic landscape.

Cutaneous T-cell lymphomas are a group of cancers characterized by the accumulation of malignant T-cells in the skin, with Mycosis Fungoides (MF) and Sézary Syndrome (SS) being the most common subtypes.[3][4] The current treatment paradigm for CTCL is stage-dependent, ranging from skin-directed therapies for early-stage disease to systemic treatments for more advanced or refractory cases.[5]

A Novel Mechanism of Action: Targeting Cancer Metabolism

This compound introduces a novel approach by targeting the metabolic reprogramming inherent in cancer cells. By modulating VDAC and HK2, it aims to disrupt the abnormal metabolism of cancer cells, leading to their selective apoptosis while leaving healthy cells unharmed. This mechanism stands in contrast to many current therapies that target cell surface proteins or employ broader cytotoxic or immunomodulatory effects.

Current Therapeutic Landscape for CTCL

The treatment of CTCL is multifaceted, with a range of approved therapies targeting different aspects of the disease. These can be broadly categorized into skin-directed therapies and systemic therapies.

Skin-Directed Therapies: For early-stage CTCL (IA-IIA), the focus is on treatments applied directly to the skin. These include:

  • Topical Corticosteroids: To reduce inflammation and skin lesions.

  • Topical Chemotherapy (Mechlorethamine, Carmustine): To directly kill cancer cells on the skin.

  • Topical Retinoids (Bexarotene, Tazarotene): To slow the growth of cancer cells.

  • Phototherapy (PUVA, UVB): Utilizes ultraviolet light to kill cancerous T-cells in the skin.

  • Radiation Therapy: Including total skin electron beam therapy (TSEBT) for more widespread skin involvement.

Systemic Therapies: For advanced-stage (IIB-IV) or refractory CTCL, systemic treatments that circulate throughout the body are necessary. These include:

  • Oral Retinoids (Bexarotene): An oral formulation that targets cancer cells systemically.

  • Histone Deacetylase (HDAC) Inhibitors (Vorinostat, Romidepsin): These drugs interfere with enzymes that are crucial for cancer cell survival and proliferation.

  • Monoclonal Antibodies:

    • Brentuximab Vedotin: An antibody-drug conjugate that targets CD30, a protein found on some lymphoma cells.

    • Mogamulizumab: A monoclonal antibody that targets CCR4, a receptor on malignant T-cells.

  • Fusion Proteins (Denileukin Diftitox): A targeted immunotherapy that combines an interleukin-2 fragment with diphtheria toxin to kill cancerous T-cells.

  • Chemotherapy (e.g., Methotrexate, Gemcitabine, Pegylated Liposomal Doxorubicin): Used for rapidly progressing disease but can have significant side effects.

  • Extracorporeal Photopheresis (ECP): A procedure that treats the blood with a light-sensitizing agent and UV light to kill cancer cells.

  • JAK Inhibitors (e.g., Ruxolitinib): While showing promise, their role in CTCL is still being investigated due to potential risks.

Head-to-Head Comparison of Systemic Therapies

While direct comparative trial data for this compound is not yet available, the following tables summarize the performance of key approved systemic therapies for CTCL based on published clinical trial data.

Table 1: Efficacy of Approved Systemic Therapies for CTCL

Drug ClassDrug NameOverall Response Rate (ORR)Complete Response (CR) RateStudy Population
HDAC Inhibitor Vorinostat24% - 30%Not specifiedRefractory advanced CTCL
Romidepsin~40%Not specifiedRelapsed/refractory CTCL
Monoclonal Antibody Brentuximab Vedotin56.3% (lasting ≥4 months)Not specifiedCD30+ MF or pcALCL
Mogamulizumab28% - 37%Not specifiedRelapsed/refractory MF or SS
JAK Inhibitor Cerdulatinib35%9% (in MF patients)Relapsed/refractory CTCL/PTCL

Table 2: Safety and Administration of Approved Systemic Therapies for CTCL

Drug NameRoute of AdministrationCommon Adverse Events
Vorinostat OralGastrointestinal symptoms, fatigue, thrombocytopenia, thrombosis.
Romidepsin IntravenousDiarrhea, nausea, thrombocytopenia.
Brentuximab Vedotin IntravenousPeripheral neuropathy, fatigue, nausea, diarrhea.
Mogamulizumab IntravenousInfusion-related reactions, skin rash, diarrhea, fatigue.
Cerdulatinib OralLipase increase, amylase increase, diarrhea, neutropenia, anemia, fatigue.

Signaling Pathways in CTCL: A Complex Network

The pathogenesis of CTCL involves the dysregulation of several key signaling pathways, which presents multiple targets for therapeutic intervention. The JAK/STAT pathway, in particular, is frequently overactive in CTCL, driving uncontrolled cell proliferation and survival. Other implicated pathways include the RAS-MAPK and TCR-PLCG1-NFAT pathways.

CTCL_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine binding TCR TCR RAS RAS TCR->RAS PLCG1 PLCG1 TCR->PLCG1 STAT STAT JAK->STAT Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Dimerization & Nuclear Translocation MAPK MAPK RAS->MAPK MAPK->Gene_Expression NFAT NFAT PLCG1->NFAT NFAT->Gene_Expression

Key signaling pathways dysregulated in CTCL.

Experimental Protocols: A Look at the ALCANZA Trial

To provide context for how new therapies are evaluated, the following is a simplified workflow of a pivotal clinical trial for an approved CTCL drug. The ALCANZA trial evaluated brentuximab vedotin against physician's choice of standard therapies.

ALCANZA_Trial_Workflow Patient_Population Patients with CD30-positive MF or pcALCL (n=131) Randomization Randomization (1:1) Patient_Population->Randomization BV_Arm Brentuximab Vedotin 1.8 mg/kg IV Q3W Randomization->BV_Arm PC_Arm Physician's Choice: Methotrexate or Bexarotene Randomization->PC_Arm Primary_Endpoint Objective Response Rate lasting at least 4 months (ORR4) BV_Arm->Primary_Endpoint PC_Arm->Primary_Endpoint Secondary_Endpoints Complete Response Rate Progression-Free Survival Symptom Reduction Primary_Endpoint->Secondary_Endpoints

Simplified workflow of the ALCANZA clinical trial.

The Future of CTCL Treatment

The development of this compound and other novel agents signifies a shift towards more targeted and potentially less toxic therapies for CTCL. As data from ongoing clinical trials become available, the treatment landscape will continue to evolve, offering new hope for patients. The unique metabolic targeting of this compound, if proven effective, could establish a new pillar of treatment for this challenging disease. Further research and head-to-head clinical trials will be crucial to fully understand the positioning of this compound relative to the current standards of care.

References

Tuvatexib: A Comparative Analysis of Specificity for Hexokinase 2 Over Hexokinase 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of Tuvatexib (also known as VDA-1102) for Hexokinase 2 (HK2) over its isoform, Hexokinase 1 (HK1). This compound, a small molecule inhibitor developed by Vidac Pharma, is currently in clinical development for various oncological and dermatological indications, including actinic keratosis and cutaneous T-cell lymphoma.[1][2] Its therapeutic potential is attributed to its unique mechanism of action that preferentially targets cancer cell metabolism.

Executive Summary

This compound's specificity for HK2 is primarily achieved through a distinct mechanism of action: the selective detachment of HK2 from the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane. This interaction is crucial for the metabolic reprogramming observed in cancer cells, known as the Warburg effect. While direct comparative data on the enzymatic inhibition of HK1 and HK2 by this compound is not extensively available in the public domain, preclinical data strongly supports its functional selectivity for HK2-expressing cancer cells. This guide will delve into the available evidence, detail the experimental methodologies to assess this specificity, and provide a framework for understanding this compound's targeted approach.

Data Presentation

As direct IC50 or Ki values for this compound's enzymatic inhibition of HK1 and HK2 are not publicly available, the following table summarizes the reported mechanism and functional selectivity.

FeatureThis compound (VDA-1102)
Primary Mechanism of Action Selective detachment of Hexokinase 2 (HK2) from the Voltage-Dependent Anion Channel (VDAC)[3][4]
Selectivity for HK2 over HK1 High functional selectivity demonstrated by its specific action on HK2-expressing cancer cells, while sparing normal tissues that predominantly express HK1.
Reported Effect on HK1 Does not detach HK1 from the mitochondrial membrane.
Therapeutic Rationale Targeting the HK2-VDAC interaction reverses the Warburg effect, restores apoptosis, and modulates the tumor microenvironment in cancer cells that overexpress HK2.[3]

Signaling Pathways and Mechanism of Action

Hexokinases are pivotal enzymes that catalyze the first committed step of glycolysis. While HK1 is ubiquitously expressed in most tissues, HK2 is predominantly expressed in cancer cells and is associated with the metabolic shift towards aerobic glycolysis. HK2 binds to VDAC on the outer mitochondrial membrane, gaining preferential access to mitochondrial ATP and promoting a high glycolytic rate. This interaction also inhibits apoptosis.

This compound's mechanism revolves around disrupting this critical HK2-VDAC interaction. By selectively detaching HK2 from VDAC, this compound is designed to:

  • Reverse the Warburg Effect: Decrease the high rate of glycolysis in cancer cells.

  • Induce Apoptosis: The dissociation of HK2 from VDAC makes the mitochondrial membrane more permeable, leading to the release of pro-apoptotic factors.

  • Modulate the Tumor Microenvironment: By altering cancer cell metabolism, this compound can influence the surrounding tumor microenvironment.

G cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC VDAC HK2_bound HK2 VDAC->HK2_bound Binding Apoptosis_Inhibition Apoptosis Inhibition HK2_bound->Apoptosis_Inhibition Promotes G6P Glucose-6-Phosphate HK2_bound->G6P Catalyzes Glucose Glucose Glucose->G6P HK1 / HK2 Glycolysis Increased Glycolysis (Warburg Effect) G6P->Glycolysis This compound This compound This compound->HK2_bound Selectively Detaches HK1 HK1

This compound's Mechanism of Action

Experimental Protocols

Assessing the specificity of a compound like this compound for HK2 over HK1 involves a combination of biochemical and cell-based assays.

Hexokinase Enzymatic Activity Assay

This biochemical assay directly measures the enzymatic activity of purified HK1 and HK2 in the presence of varying concentrations of the inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for HK1 and HK2.

Materials:

  • Recombinant human Hexokinase 1 (HK1) and Hexokinase 2 (HK2)

  • This compound

  • ATP, Glucose

  • Coupled enzyme system (e.g., Glucose-6-Phosphate Dehydrogenase)

  • NADP+

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, glucose, NADP+, and the coupled enzyme in each well of a 96-well plate.

  • Add varying concentrations of this compound or vehicle control to the wells.

  • Initiate the reaction by adding purified HK1 or HK2 to the respective wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm over time.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Hexokinase Activity Assay Workflow A Prepare Reaction Mixture (Buffer, ATP, Glucose, NADP+, Coupled Enzyme) B Add this compound (Varying Concentrations) A->B C Initiate with HK1 or HK2 B->C D Incubate C->D E Measure Absorbance (340nm) (NADPH Formation) D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Workflow for Hexokinase Activity Assay
VDAC-HK Dissociation Assay

This cell-based or biochemical assay is crucial for evaluating this compound's primary mechanism of action.

Objective: To assess the ability of this compound to selectively disrupt the interaction between HK2 and VDAC.

Materials:

  • Cancer cell line overexpressing HK2 (e.g., A549, HCT116)

  • Mitochondria isolation kit

  • This compound

  • Co-immunoprecipitation (Co-IP) reagents (antibodies against VDAC and HK2, protein A/G beads)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture HK2-overexpressing cancer cells and treat with varying concentrations of this compound or vehicle control.

  • Isolate mitochondria from the treated cells using a mitochondria isolation kit.

  • Lyse the isolated mitochondria to solubilize protein complexes.

  • Perform Co-IP using an antibody against VDAC to pull down VDAC and its interacting proteins.

  • Elute the immunoprecipitated proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting using antibodies against both VDAC and HK2 to detect the amount of HK2 that was co-immunoprecipitated with VDAC.

  • A reduction in the amount of co-immunoprecipitated HK2 in this compound-treated samples compared to the control indicates dissociation of the VDAC-HK2 complex.

  • To assess selectivity, a similar experiment can be designed using cells or tissues that predominantly express HK1.

G cluster_workflow VDAC-HK2 Dissociation Assay Workflow A Treat HK2-expressing cells with this compound B Isolate Mitochondria A->B C Lyse Mitochondria B->C D Co-immunoprecipitate with anti-VDAC antibody C->D E Western Blot for HK2 D->E F Quantify HK2 dissociation E->F

Workflow for VDAC-HK2 Dissociation Assay

Conclusion

The available evidence strongly indicates that this compound exhibits a high degree of specificity for Hexokinase 2 over Hexokinase 1. This selectivity is not primarily based on differential enzymatic inhibition but rather on the unique mechanism of selectively detaching HK2 from its mitochondrial anchor, VDAC. This targeted disruption of a key protein-protein interaction in cancer cell metabolism provides a novel therapeutic strategy with the potential for a favorable safety profile by sparing normal tissues. Further publication of direct enzymatic inhibition data would provide a more complete understanding of this compound's selectivity profile. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of this compound's specificity in preclinical and clinical research.

References

Tuvatexib Combination Therapy: A Novel Strategy to Overcome Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in oncology, Tuvatexib and its analogue VDA-1275, are emerging as potent agents in combination therapies designed to dismantle drug resistance in cancer cells. By targeting a fundamental metabolic vulnerability of tumors, these molecules show promise in enhancing the efficacy of standard chemotherapeutics and targeted agents. This guide provides a comprehensive comparison of this compound combination therapy with alternative treatments, supported by preclinical experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.

At the core of this compound's mechanism is the disruption of the interaction between hexokinase 2 (HK2) and the voltage-dependent anion channel 1 (VDAC1) on the mitochondrial membrane. This interaction is a hallmark of many cancer cells, enabling the "Warburg effect" — a state of altered metabolism characterized by increased glycolysis even in the presence of oxygen. This metabolic reprogramming fuels rapid tumor growth and confers resistance to apoptosis (programmed cell death). This compound, and the closely related compound VDA-1275, act as "toposteric" inhibitors, preventing the pathological anchoring of HK2 to VDAC1 without affecting its normal enzymatic activity in the cytosol. This targeted disruption leads to a three-pronged attack on cancer cells: reversal of the Warburg effect, reactivation of apoptosis, and modulation of the tumor microenvironment to be less hospitable for cancer growth.[1][2][3]

Preclinical studies have demonstrated a significant synergistic anti-cancer effect when VDA-1275 is combined with standard-of-care drugs. In a 3D organoid model of human liver cancer, the addition of VDA-1275 dramatically reduced the concentration of sorafenib (a targeted therapy) and cisplatin (a chemotherapy agent) required to achieve a 50% reduction in cancer cell viability.[3] This suggests that this compound combination therapy could potentially lower the required doses of conventional drugs, thereby reducing their associated toxicities while enhancing their anti-tumor activity.

Comparative Efficacy of this compound Combination Therapy

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound (represented by its analogue VDA-1275) in combination with standard cancer therapies.

Treatment Group Drug Concentration Cancer Cell Viability (% of Control) Synergistic Effect
Vehicle Control -100%-
VDA-1275 alone 1000 nM78.5%-
Sorafenib alone 3 µM68.3%-
VDA-1275 + Sorafenib 1000 nM + 3 µM46.8%Potentiating Synergism
Cisplatin alone 5 µMNot specified-
VDA-1275 + Cisplatin Not specifiedNot specifiedSynergistic

Caption: In vitro efficacy of VDA-1275 in combination with Sorafenib in a 3D human hepatic cancer cell organoid model. The combination treatment shows a potentiating synergistic effect in reducing cancer cell viability. Data extracted from a peer-reviewed publication.[3]

Treatment Group Tumor Growth Inhibition (Day 11) Median Survival
Vehicle Control 0%Not specified
VDA-1275 alone Significant inhibitionProlonged
Cisplatin alone Not specifiedNot specified
VDA-1275 + Cisplatin Significant synergistic inhibitionSignificantly prolonged

Caption: In vivo efficacy of VDA-1275 in combination with Cisplatin in a colon cancer syngeneic mouse model. The combination therapy demonstrated a synergistic effect on tumor growth inhibition and survival prolongation. Data extracted from a peer-reviewed publication.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its synergistic effects.

Tuvatexib_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Cellular_Effects Cellular Effects VDAC1 VDAC1 Apoptosis_Factors Pro-apoptotic Factors (e.g., Cytochrome C) VDAC1->Apoptosis_Factors Release HK2_bound HK2 HK2_bound->VDAC1 Blocks HK2_free HK2 HK2_bound->HK2_free Warburg_Effect Warburg Effect (Aerobic Glycolysis) HK2_bound->Warburg_Effect Apoptosis_Inhibition Apoptosis Inhibition HK2_bound->Apoptosis_Inhibition Apoptosis_Activation Apoptosis Activation Apoptosis_Factors->Apoptosis_Activation This compound This compound This compound->HK2_bound Disrupts Interaction Reversed_Metabolism Reversed Metabolism (Oxidative Phosphorylation) This compound->Reversed_Metabolism Drug_Resistance Drug Resistance Apoptosis_Inhibition->Drug_Resistance Drug_Sensitization Drug Sensitization Reversed_Metabolism->Drug_Sensitization Apoptosis_Activation->Drug_Sensitization Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis cluster_DataAnalysis Data Analysis A Cancer Cell Lines (e.g., HepG2) B 3D Organoid Culture (e.g., Bio-Mimesys) A->B C Treatment Groups: - Vehicle Control - this compound/VDA-1275 alone - Chemotherapy alone - Combination Therapy B->C D Cell Viability Assay (e.g., XTT) C->D E Apoptosis Assay (e.g., Caspase-3/7) C->E F Metabolic Analysis (e.g., ECAR) C->F L Calculate IC50 Values D->L G Syngeneic Mouse Model (e.g., MC-38 in C57BL/6) H Tumor Implantation G->H I Treatment Groups: - Vehicle Control - this compound/VDA-1275 alone - Chemotherapy alone - Combination Therapy H->I J Tumor Volume Measurement I->J K Survival Analysis I->K N Statistical Analysis J->N K->N M Determine Synergistic Effects (e.g., Response Additivity Model) L->M

References

Safety Operating Guide

Navigating the Safe Handling of Tuvatexib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like Tuvatexib. As an antineoplastic agent, this compound requires stringent handling, storage, and disposal protocols to minimize exposure and ensure a safe laboratory environment.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and value in laboratory safety and chemical handling.

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the potent nature of investigational antineoplastic agents, a comprehensive approach to Personal Protective Equipment (PPE) is crucial. The following table summarizes the recommended PPE for handling this compound, categorized by the type of task.

Task Required PPE Specifications
Low-Risk Activities - Double Gloves- Lab Coat- Nitrile gloves are recommended.- Disposable, back-closing lab coat.
(e.g., handling sealed containers)
Moderate-Risk Activities - Double Gloves- Disposable Gown- Eye Protection- Change gloves every 30-60 minutes or when compromised.- Solid-front, back-closing gown made of a low-permeability fabric.- Safety glasses with side shields or goggles.
(e.g., preparing solutions in a ventilated enclosure)
High-Risk Activities - Double Gloves- Disposable Gown- Eye and Face Protection- Respiratory Protection- Outer gloves should be chemotherapy-rated.- Gown should be resistant to chemotherapy drug permeation.- A full-face shield in addition to goggles is recommended.- A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of aerosolization outside of a containment device.
(e.g., weighing powder, cleaning spills)

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is essential for the safe handling of this compound. The following workflow outlines the key stages:

operational_workflow receiving Receiving and Unpacking storage Secure Storage receiving->storage Verify Integrity preparation Preparation in a Containment Device storage->preparation Transport in Sealed Container handling Experimental Handling preparation->handling Use Closed Systems When Possible decontamination Decontamination of Work Surfaces handling->decontamination Clean Spills Immediately disposal Waste Disposal decontamination->disposal Segregate Waste safety_decision_tree start Handling this compound risk_assessment Assess Potential for Aerosolization or Spills start->risk_assessment low_risk Low Potential risk_assessment->low_risk No high_risk High Potential risk_assessment->high_risk Yes low_risk_ppe Standard PPE: Lab Coat, Gloves low_risk->low_risk_ppe high_risk_ppe Enhanced PPE: Gown, Double Gloves, Eye/Face Protection high_risk->high_risk_ppe containment Use Containment (e.g., BSC) high_risk->containment

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tuvatexib
Reactant of Route 2
Tuvatexib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.